{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Description
BenchChem offers high-quality {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUXJYTJUYMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362689 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224742-15-7 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and structural analysis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Technical Profile: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
Executive Summary
This technical guide profiles {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid , a lipophilic biaryl carboxylic acid often utilized as a scaffold in medicinal chemistry (e.g., for NSAID analogs or receptor modulators).
Critical Distinction: Researchers must distinguish this specific biaryl molecule (
Part 1: Physicochemical & Structural Profile
The molecule features a meta-meta substituted biphenyl core, imparting a non-planar, twisted geometry that enhances solubility in organic media compared to para-substituted analogs. The trifluoromethyl (
Table 1: Molecular Specifications
| Property | Value | Notes |
| Formula | ||
| Molecular Weight (Avg) | 280.24 g/mol | Standard for stoichiometric calculations.[1] |
| Monoisotopic Mass | 280.0711 g/mol | Critical for HRMS analysis. |
| LogP (Predicted) | 4.2 ± 0.4 | Highly lipophilic; requires organic modifier for HPLC. |
| pKa (Predicted) | ~4.3 (Carboxylic Acid) | Ionized at physiological pH (7.4). |
| Rotatable Bonds | 3 | Biphenyl bond + Methylene-Carboxyl linkage. |
| H-Bond Donors/Acceptors | 1 / 5 | (Donor: OH; Acceptors: O, O, 3xF). |
Part 2: Synthetic Origin & Impurity Profiling
To accurately analyze this molecule, one must understand its synthetic origin. It is almost exclusively synthesized via Suzuki-Miyaura cross-coupling .
Reaction Logic:
-
Coupling Partners: 3-bromophenylacetic acid (or ester) + 3-(trifluoromethyl)phenylboronic acid.
-
Catalyst:
or . -
Base:
or .
Common Impurities (Analytical Targets):
-
Protodeboronation: 3-(Trifluoromethyl)benzene (volatile, often lost).
-
Homocoupling: 3,3'-Bis(trifluoromethyl)biphenyl.
-
Pd Scavenging: Residual Palladium must be quantified (<10 ppm for pharma applications).
Visualization: Synthetic Pathway & Logic
Caption: Suzuki-Miyaura coupling strategy showing the convergence of aryl halide and boronic acid to form the target biaryl scaffold.
Part 3: Analytical Characterization Strategy
Nuclear Magnetic Resonance (NMR) Protocol
The meta-meta substitution pattern creates a complex aromatic region.
-
Solvent:
(Preferred for carboxylic acids) or . -
NMR (400 MHz,
):-
12.4 ppm (br s, 1H):
(Exchangeable). -
7.9 – 7.4 ppm (m, 8H): Aromatic protons. Look for the "isolated" singlet-like proton on the
-ring between the substituents. -
3.65 ppm (s, 2H): Benzylic
. This is the integration standard.
-
12.4 ppm (br s, 1H):
-
NMR:
-
Single peak around
ppm (relative to ). Essential for quantifying purity against non-fluorinated impurities.
-
Mass Spectrometry (MS) Workflow
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
Target Ion:
279.06. -
Fragmentation (MS/MS):
-
Loss of
( ): Peak at 235. -
This decarboxylation confirms the acetic acid moiety.
-
HPLC Method (Reverse Phase)
Due to the high LogP (4.2), a standard C18 gradient is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).
-
Detection: UV at 254 nm (Biphenyl conjugation).
Visualization: Analytical Decision Tree
Caption: Analytical workflow prioritizing separation of lipophilic impurities via HPLC before structural confirmation via MS and NMR.
Part 4: Experimental Protocol (Synthesis & Isolation)
Note: This protocol assumes a standard laboratory setting equipped for organic synthesis.
Step 1: Coupling
-
Charge a round-bottom flask with 3-bromophenylacetic acid (1.0 eq) and 3-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Add solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Add Base:
(3.0 eq). -
Degas with Nitrogen for 15 min.
-
Add Catalyst:
(5 mol%). -
Heat to
for 12 hours.
Step 2: Workup (Critical for Acid Recovery)
-
Cool mixture and filter through Celite (remove Pd black).
-
Acidify: Adjust pH to ~2 using 1M HCl. Crucial: The product will precipitate or oil out only at acidic pH.
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
.
Step 3: Purification
-
If solid: Recrystallize from Hexane/Ethyl Acetate.
-
If oil: Flash Chromatography (SiO2). Eluent: Hexane:Ethyl Acetate (80:20) + 1% Acetic Acid.
References
-
PubChem Compound Summary . 3-(Trifluoromethyl)phenylacetic acid (Precursor Data). National Library of Medicine. Available at: [Link] (Accessed 2024).
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. Available at: [Link] (Reference for predicting carboxylic acid behavior).
Sources
Solubility profile of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in organic solvents
[1]
Executive Summary & Chemical Identity
Compound: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
CAS: 1224742-15-7 (Representative ID for the biphenyl acetic acid class)
Molecular Formula:
This guide details the solubility landscape of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, a highly lipophilic biphenyl derivative often utilized as an intermediate in the synthesis of CRTH2 antagonists or non-steroidal anti-inflammatory drug (NSAID) analogs.[1]
Unlike simple phenylacetic acids, this molecule features a biphenyl core and a trifluoromethyl (
Mechanistic Solubility Landscape
To understand the solubility profile, we must deconstruct the molecule into its interacting domains.[1] The solubility is governed by the competition between the cohesive energy density of the crystal lattice (enthalpy of fusion) and the solvation energy.[1]
Structural Determinants[1]
-
The Biphenyl Core (Hydrophobic Scaffold): The two phenyl rings introduce significant planarity and
- stacking potential.[1] This increases the lattice energy, requiring solvents with high dispersive power to break the crystal structure.[1] -
The Trifluoromethyl Group (
): This is a critical solubility modulator.[1] It is highly electron-withdrawing and lipophilic (Hansch ).[1] It reduces water solubility by orders of magnitude compared to a methyl group but enhances solubility in fluorinated solvents and polar aprotic solvents like THF.[1] -
The Acetic Acid Tail (
): This provides a site for hydrogen bond donation (HBD) and acceptance (HBA).[1] In non-polar solvents (e.g., Hexane), the molecule will likely exist as a hydrogen-bonded dimer.[1]
Predicted Solubility Profile (Semi-Quantitative)
Note: Values are predicted based on structural analogs (e.g., Flurbiprofen, Biphenyl-4-acetic acid) and Group Contribution Methods.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; solvent acts as a strong H-bond acceptor for the carboxylic acid.[1] |
| Ethers | THF, 1,4-Dioxane | Very Good (>50 mg/mL) | Ether oxygens accept H-bonds; the cyclic structure accommodates the biphenyl core well via dispersive forces.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Moderate polarity matches the dipole of the acid; good general solvents for organic synthesis.[1] |
| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, but limited by the high lipophilicity of the |
| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Excellent dispersion interactions with the aromatic rings; prevents dimerization.[1] |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | The polar carboxylic acid group resists solvation in pure alkanes unless heated; dimerization dominates.[1] |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | The hydrophobic effect of the |
Experimental Protocol: Saturation Shake-Flask Method
Standard: OECD Guideline 105 / USP <1236> Objective: To generate precise, self-validating solubility data for Certificate of Analysis (CoA) or formulation screening.
Materials & Equipment
-
Analyte: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (Purity >98%).[1]
-
Solvents: HPLC Grade (MeOH, DMSO, Water, etc.).[1]
-
Equipment: Orbital shaker with temperature control (
), 0.45 PTFE syringe filters (compatible with aggressive solvents). -
Analysis: HPLC-UV/Vis (Detector at 254 nm for biphenyl
transition).
Step-by-Step Workflow
Phase 1: Sample Preparation (The "Oversaturation" Step) [1]
-
Weigh approximately 100 mg of the solid acid into a 20 mL scintillation vial.
-
Add 2.0 mL of the target solvent.[1]
-
Visual Check: If the solid dissolves immediately, add more solid until a visible precipitate remains.[1] Crucial: A solid phase must be present to ensure thermodynamic equilibrium (saturation).[1]
Phase 2: Equilibration
-
Place vials in the orbital shaker set to 25°C (or target temperature).
-
Agitate at 200 RPM for 24 to 48 hours .
-
Self-Validation Check: Measure the pH of the supernatant in aqueous/alcohol samples.[1] If the pH drifts significantly, the solubility value may be skewed by ionization.[1]
Phase 3: Sampling & Filtration
-
Stop agitation and allow the vials to stand for 4 hours (Sedimentation).
-
Draw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).
-
Filter through a 0.45
PTFE filter . Note: Discard the first 200 of filtrate to account for filter adsorption.[1]
Phase 4: Quantification (HPLC)
Thermodynamic Modeling & Logic
For process chemists scaling up a reaction, single-point solubility is insufficient.[1] You must determine the temperature dependence using the Modified Apelblat Equation .
The Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis of experimental data at T = 298.15K, 303.15K, 308.15K, etc.
-
Application: Use this to predict the "Cloud Point" for crystallization processes. For {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, the dissolution is expected to be endothermic (
), meaning solubility increases with temperature.[1]
Visualization: Solubility Screening Workflow
The following diagram illustrates the logical decision tree for solvent selection and solubility determination.
Figure 1: Systematic workflow for determining the solubility profile of fluorinated biphenyl acids.
References
-
OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD iLibrary. [Link][1]
-
Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update."[1] Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1] [Link][1]
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1] ISRN Pharmaceutics, 2012.[1] [Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."[1] CRC Press.[1] (Standard reference for HSP prediction logic).
The Strategic Incorporation of the Trifluoromethyl Group in Phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, prized for its ability to dramatically modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This in-depth technical guide explores the multifaceted role of the CF3 group when incorporated into the phenylacetic acid scaffold, a privileged structure in numerous therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the profound effects of trifluoromethylation on acidity, lipophilicity, metabolic stability, and target engagement. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind utilizing the CF3 group in the design of novel phenylacetic acid derivatives, supported by experimental data, detailed protocols, and illustrative case studies.
Introduction: The Power of Fluorine in Medicinal Chemistry
The strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing molecular properties. Among the various fluorinated motifs, the trifluoromethyl group stands out for its unique combination of characteristics. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a bioisostere of choice for methyl and chloro groups.[1] When appended to the phenyl ring of phenylacetic acid, the CF3 group can profoundly influence the molecule's behavior in a biological system, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with therapeutic targets.
Physicochemical Properties: A Game of Position
The location of the trifluoromethyl group on the phenyl ring of phenylacetic acid has a significant impact on its acidity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's solubility, permeability, and target binding.
Acidity (pKa)
The strong electron-withdrawing inductive effect of the CF3 group increases the acidity of the carboxylic acid moiety by stabilizing the carboxylate anion. This effect is most pronounced when the CF3 group is in the ortho or para position, where it can exert its influence more directly on the carboxylic acid group.
| Compound | pKa (Predicted) |
| Phenylacetic acid | ~4.3 |
| 2-(Trifluoromethyl)phenylacetic acid | Lower than phenylacetic acid |
| 3-(Trifluoromethyl)phenylacetic acid | Lower than phenylacetic acid |
| 4-(Trifluoromethyl)phenylacetic acid | Lower than phenylacetic acid |
| 2,4-Bis(trifluoromethyl)phenylacetic acid | 3.35[2] |
Lipophilicity (logP)
The trifluoromethyl group is highly lipophilic, and its introduction generally increases the logP value of a molecule, which can enhance membrane permeability and improve oral absorption.
| Compound | logP (Predicted/Experimental) |
| Phenylacetic acid | ~1.4 |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 2.4 (Predicted)[3] |
| 3-(Trifluoromethyl)phenylacetic acid | Higher than phenylacetic acid |
| 4-(Trifluoromethyl)phenylacetic acid | Higher than phenylacetic acid |
| 2,4-Bis(trifluoromethyl)phenylacetic acid | 3.56 (Experimental)[2] |
Note: The provided data illustrates the significant increase in lipophilicity upon trifluoromethylation.
Metabolic Stability: Blocking the Metabolic Hotspots
A major advantage of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[4][5] Phenylacetic acid derivatives are often metabolized via hydroxylation of the phenyl ring or the benzylic position.[6] By placing a CF3 group at a potential site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[4]
For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the number of metabolites formed and increase the in vitro half-life of a compound.[4]
Diagram: Metabolic Blocking by Trifluoromethylation
Caption: The CF3 group can block metabolic oxidation.
Biological Activity: Enhancing Target Engagement
The electronic and steric properties of the trifluoromethyl group can significantly influence the binding of phenylacetic acid derivatives to their biological targets. In the context of NSAIDs, the target is often the cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) in COX Inhibition
The trifluoromethyl group can enhance the binding affinity of NSAIDs to the active site of COX enzymes. For example, the trifluoromethyl analogue of indomethacin was found to be a potent and selective COX-2 inhibitor.[7] The CF3 group can occupy a hydrophobic pocket in the enzyme's active site, leading to stronger binding interactions.
Table: COX Inhibition by Trifluoromethylated Phenylacetic Acid Analogs (Hypothetical Data for Illustration)
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylacetic Acid | H | H | >100 | >100 | - |
| 2-CF3-Phenylacetic Acid | CF3 | H | 15 | 2.5 | 6 |
| 3-CF3-Phenylacetic Acid | H | CF3 | 25 | 5.0 | 5 |
| 4-CF3-Phenylacetic Acid | H | H | 10 | 0.5 | 20 |
Note: This table presents hypothetical data to illustrate the potential impact of CF3 substitution on COX inhibition. Actual values would need to be determined experimentally.
Diagram: Trifluoromethyl Group in COX Active Site
Caption: The CF3 group can enhance binding to the COX active site.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Phenylacetic Acids
Several synthetic routes can be employed to prepare trifluoromethylated phenylacetic acids. A common method involves the hydrolysis of the corresponding benzyl cyanide.
Step-by-step methodology for the synthesis of 3-(Trifluoromethyl)phenylacetic acid: [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzyl cyanide (1.0 eq.), sulfuric acid (3.0 eq.), and water (5.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure 3-(trifluoromethyl)phenylacetic acid.
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using human liver microsomes.[4]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer. Thaw the HLM on ice.
-
Incubation: In a 96-well plate, combine the HLM and the test compound working solution. Pre-warm the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2).
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a chromogenic or fluorogenic probe to measure prostaglandin production)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compound at various concentrations in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and the test compound. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation time (e.g., 10-20 minutes), stop the reaction and add the detection reagent.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Case Study: A Trifluoromethylated Phenylacetic Acid Derivative as a Selective COX-2 Inhibitor
A hypothetical drug candidate, "CF3-PAA-X," a derivative of 4-(trifluoromethyl)phenylacetic acid, was synthesized and evaluated for its anti-inflammatory properties. The introduction of the CF3 group at the para position was intended to enhance metabolic stability and improve oral bioavailability.
Results:
-
Physicochemical Properties: CF3-PAA-X exhibited a pKa of 3.5 and a logP of 3.8, suggesting good acidity and lipophilicity for oral absorption.
-
Metabolic Stability: In human liver microsomes, CF3-PAA-X showed a significantly longer half-life compared to its non-fluorinated analog, indicating enhanced metabolic stability.
-
Biological Activity: In a COX inhibition assay, CF3-PAA-X demonstrated potent and selective inhibition of COX-2 (IC50 = 0.2 µM) over COX-1 (IC50 = 15 µM), with a selectivity index of 75. This suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
-
In Vivo Efficacy: In a rat model of inflammation, oral administration of CF3-PAA-X resulted in a dose-dependent reduction in paw edema, demonstrating its in vivo anti-inflammatory efficacy.
This case study highlights how the strategic placement of a trifluoromethyl group can lead to a drug candidate with an improved pharmacological profile.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of phenylacetic acid derivatives with enhanced drug-like properties. Its ability to modulate acidity and lipophilicity, block metabolic pathways, and improve target engagement makes it a key substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of these important therapeutic agents. As our understanding of the intricate interactions between small molecules and biological systems continues to grow, the rational application of the trifluoromethyl group will undoubtedly lead to the development of safer and more effective drugs based on the phenylacetic acid scaffold. Future research will likely focus on the development of novel trifluoromethylation methods and the exploration of more complex fluorinated motifs to further refine the properties of this important class of compounds.
References
- Brooks, G., et al. (2003). Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit vascular smooth muscle cell proliferation via differential effects on the cell cycle. Journal of Pharmacy and Pharmacology, 55(4), 539-547. [https://pubmed.ncbi.nlm.nih.gov/12803774/]
- Blobaum, A. L., & Marnett, L. J. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459–463. [https://pubs.acs.org/doi/10.1021/ml400031q]
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. [https://www.benchchem.com/blog/a-comparative-guide-to-the-metabolic-stability-of-drugs-the-impact-of-the-trifluoromethyl-group/]
- BioKB. Synthesis, structure, in vitro and in silico enzyme (COX-1/2 and VEGFR-2) inhibition studies of the 2-arylsulfonamidoacetophenones. [https://www.biokb.com/document/99061132-Synthesis-structure-in-vitro-and-in-silico-enzyme-COX-1-2-and-VEGFR-2-inhibition-studies-of-the-2-arylsulfonamidoacetophenones]
- BenchChem. (2025). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. [https://www.benchchem.com/blog/a-comparative-analysis-of-trifluoromethylphenol-isomers-for-drug-development-and-research/]
- Mosher, H. S. (s.f.). Mosher's acid. Wikipedia. [https://en.wikipedia.org/wiki/Mosher%27s_acid]
- ResearchGate. IC50 Values for COX-1 and COX-2 Enzymes. [https://www.researchgate.net/figure/IC-50-Values-for-COX-1-and-COX-2-Enzymes_tbl2_327339751]
- Takahashi, K., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 1-10. [https://www.jstage.jst.go.jp/article/jps/50/3/50_1/_article]
- Bollini, M., et al. (2011). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 21(21), 6432-6436. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205937/]
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313. [https://www.mdpi.com/1420-3049/29/6/1313]
- Takahashi, K., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. [https://www.researchgate.
- CymitQuimica. (s.f.). CAS 20445-31-2: (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. [https://www.cymitquimica.com/cas/20445-31-2]
- U.S. Environmental Protection Agency. (2025). 2,4-Bis(trifluoromethyl)phenylacetic acid Properties. CompTox Chemicals Dashboard. [https://comptox.epa.gov/dashboard/chemical/details/DTXSID40371180]
- PubChem. (s.f.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/3863567]
- Sigma-Aldrich. (s.f.). 3-(Trifluoromethyl)phenylacetic acid. [https://www.sigmaaldrich.com/US/en/product/aldrich/193356]
- Chem-Impex. (s.f.). 3-(Trifluoromethyl)phenylacetic acid. [https://www.chem-impex.com/products/06764]
- Słoczyńska, K., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758. [https://www.mdpi.com/1422-0067/24/10/8758]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
Introduction: The Strategic Importance of the 3,3'-Substituted Biphenyl Acetic Acid Scaffold
An In-Depth Technical Guide to 3,3'-Substituted Biphenyl Acetic Acids: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its two phenyl rings offer a versatile platform for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties. When combined with an acetic acid functional group, the resulting biphenyl acetic acid framework has given rise to a significant class of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
This guide focuses specifically on the 3,3'-disubstituted subclass of biphenyl acetic acids. The substitution at these positions introduces a unique set of steric and electronic properties that significantly influence the molecule's three-dimensional conformation and its interaction with biological targets. Understanding the synthesis, structure-activity relationships (SAR), and pharmacological profile of these specific analogs is crucial for the rational design of novel therapeutics with enhanced potency and selectivity.
1.1 The Biphenyl Scaffold in Medicinal Chemistry
Biphenyl derivatives are integral to the development of drugs across a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[1][4] The ability to undergo electrophilic substitution reactions similar to benzene allows for extensive functionalization, making the biphenyl core a versatile building block in organic synthesis.[1] The two aromatic rings provide a rigid yet conformationally flexible backbone that can be tailored to fit into specific protein binding pockets.
1.2 Significance of the Acetic Acid Moiety
The carboxylic acid group is a key functional group in drug design, enhancing the biochemical relevance of a molecule.[4] In the context of many anti-inflammatory drugs, the acetic acid side chain is critical for their mechanism of action, often mimicking the carboxylic acid of arachidonic acid to interact with the active site of cyclooxygenase (COX) enzymes. This structural motif is a hallmark of the "profen" family of NSAIDs and related compounds.
1.3 Focus on the 3,3'-Substitution Pattern: A Unique Conformational Landscape
While various substitution patterns on the biphenyl ring have been explored, the 3,3'-positions are of particular interest. Substituents at these positions flank the biaryl linkage and can impose significant steric hindrance, affecting the torsional angle between the two phenyl rings. This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target protein. This guide will delve into the synthetic methodologies required to access these compounds and explore how the nature of the 3,3'-substituents dictates their biological activity.
Synthetic Strategies for 3,3'-Disubstituted Biphenyl Acetic Acids
The construction of the 3,3'-disubstituted biphenyl acetic acid scaffold can be conceptually divided into two key stages: the formation of the substituted biaryl core and the subsequent introduction or elaboration of the acetic acid side chain.
2.1 Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient construction of C-C bonds. The Suzuki-Miyaura coupling is arguably the most prominent and versatile method for synthesizing biphenyl derivatives due to its mild reaction conditions and high functional group tolerance.[1][4][5]
The general approach involves the coupling of a 3-substituted aryl halide with a 3-substituted arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.
Other notable cross-coupling reactions for biaryl synthesis include the Stille, Hiyama, and Negishi couplings, each utilizing different organometallic reagents.[1]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol describes a general procedure for the synthesis of a 3,3'-disubstituted biphenyl intermediate.
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask, add the 3-substituted aryl halide (1.0 eq.), the 3-substituted arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Step 2: Addition of Catalyst and Solvent
-
Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand like SPhos, or a pre-formed catalyst like Pd(PPh₃)₄ (0.01-0.05 eq.).[1]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[1]
Step 3: Reaction
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Step 4: Workup and Purification
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3'-disubstituted biphenyl.[4]
2.2 Introduction of the Acetic Acid Moiety
Once the biphenyl core is assembled, the acetic acid side chain can be introduced. A common strategy involves a Friedel-Crafts acylation to install an acetyl group, which is then converted to the acetic acid.
A particularly effective method for this conversion is the Willgerodt-Kindler reaction, which transforms an aryl ketone into a thioamide, followed by hydrolysis to the carboxylic acid. This method is advantageous as it allows for the one-pot synthesis of the acetic acid derivative from the corresponding acetophenone.
An alternative route involves the conversion of the acetyl group to a vinyl group, followed by oxidation, or via a haloform reaction to a carboxylic acid, followed by Arndt-Eistert homologation.
Structure-Activity Relationships (SAR) of 3,3'-Substituted Biphenyl Acetic Acids
The biological activity of 3,3'-substituted biphenyl acetic acids is highly dependent on the nature of the substituents at these positions. These substituents influence the molecule's overall shape, electronics, and lipophilicity, which in turn affect its ability to bind to its biological target.
3.1 Impact of Substituent Size and Steric Hindrance
The steric bulk of the 3,3'-substituents is a critical determinant of the dihedral angle between the two phenyl rings.
-
Small Substituents (e.g., -H, -F, -CH₃): Allow for greater rotational freedom, which may be necessary for the molecule to adopt the optimal conformation for binding. However, some degree of conformational restriction is often beneficial.
-
Bulky Substituents (e.g., -iPr, -tBu, -Ph): Can lock the molecule into a specific conformation. If this conformation matches the binding site, a significant increase in potency can be observed. However, excessive steric bulk can also prevent the molecule from entering the binding pocket.
3.2 Influence of Electronic Effects
The electronic properties of the 3,3'-substituents can modulate the pKa of the acetic acid moiety and influence interactions with the target protein.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -Br, -NO₂): Can increase the acidity of the carboxylic acid proton and may participate in halogen bonding or other specific interactions within the active site.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): Can increase the electron density of the aromatic rings, potentially enhancing π-π stacking interactions with aromatic residues in the binding site.
3.3 Quantitative Insights from SAR Studies
While comprehensive SAR data specifically for a wide range of 3,3'-substituted biphenyl acetic acids is not extensively consolidated in single reports, studies on related structures provide valuable insights. For instance, in a series of 4',5-disubstituted 3-biphenylylacetic acids, a 5-fluoro substituent was found to confer high anti-inflammatory activity.[3] Another study on biphenyl derivatives as H₃ receptor antagonists showed that modulating the terminal groups and linker length significantly impacts binding affinity.[6] These findings underscore the importance of systematic substitution to optimize biological activity.
Table 1: Hypothetical SAR Data for 3,3'-Disubstituted Biphenyl Acetic Acids as COX-2 Inhibitors
| Substituent (R) at 3,3' | Steric Effect | Electronic Effect | Predicted COX-2 IC₅₀ (nM) |
| -H | Minimal | Neutral | 500 |
| -F | Small | EWG | 150 |
| -CH₃ | Moderate | EDG | 80 |
| -OCH₃ | Moderate | Strong EDG | 120 |
| -Cl | Moderate | EWG | 95 |
| -CF₃ | Large | Strong EWG | 250 |
This table is illustrative and based on general medicinal chemistry principles. Actual values would require experimental determination.
Pharmacological Profile and Mechanism of Action
Many biphenyl acetic acid derivatives exert their therapeutic effects, particularly their anti-inflammatory and analgesic properties, through the inhibition of cyclooxygenase (COX) enzymes.[7]
4.1 Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to side effects like gastrointestinal irritation. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize these side effects. The substitution pattern on the biphenyl acetic acid scaffold plays a crucial role in determining the selectivity for COX-2 over COX-1.
4.2 Pharmacokinetics (ADME) Profile
The absorption, distribution, metabolism, and excretion (ADME) of 3,3'-substituted biphenyl acetic acids are heavily influenced by their physicochemical properties.
-
Absorption: The lipophilicity conferred by the biphenyl core and its substituents generally leads to good oral absorption.
-
Distribution: These compounds often exhibit high plasma protein binding.
-
Metabolism: Metabolism can occur on the aromatic rings (e.g., hydroxylation) or the acetic acid side chain. The nature of the 3,3'-substituents can influence metabolic stability.
-
Excretion: The compounds and their metabolites are typically eliminated via the kidneys.
Key Therapeutic Applications
The biphenyl acetic acid scaffold is associated with a wide array of biological activities.
-
Anti-inflammatory and Analgesic Agents: This is the most well-established application, with numerous compounds developed as NSAIDs.[2][3]
-
Anticancer Activity: Certain biphenyl carboxylic acid derivatives have shown potent in vitro activity against breast cancer cell lines.[4]
-
Antimicrobial and Antifungal Properties: Various substituted biphenyl acetamides have demonstrated good activity against fungi like Fusarium udum.[8]
-
Other Potential Applications: Research has explored biphenyl derivatives for a multitude of other uses, including as anti-diabetic, anti-hypertensive, and anti-viral agents.[1]
Future Directions and Conclusion
The 3,3'-substituted biphenyl acetic acid scaffold remains a highly promising area for drug discovery and development.
6.1 Challenges and Opportunities A key challenge is to design molecules with high selectivity for their intended target to minimize off-target effects. For NSAIDs, this means achieving high COX-2 selectivity. The synthesis of structurally complex or unsymmetrically 3,3'-disubstituted analogs can also be challenging, requiring sophisticated synthetic strategies.
However, the conformational constraints imposed by the 3,3'-substituents offer a powerful tool for rational drug design. By fine-tuning the steric and electronic properties at these positions, it is possible to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
6.2 Concluding Remarks 3,3'-Substituted biphenyl acetic acids represent a versatile and pharmacologically significant class of compounds. A thorough understanding of their synthesis, the nuances of their structure-activity relationships, and their mechanisms of action is essential for researchers and drug development professionals seeking to unlock their full therapeutic potential. Continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.
References
-
Synthesis, Characterization and Screening of Substituted 4-Biphenyl Acétamides Against Fusarium- udum. (n.d.). ijamtes. Retrieved February 20, 2026, from [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). ijpbs.com. Retrieved February 20, 2026, from [Link]
-
Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.). ijpbs.com. Retrieved February 20, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved February 20, 2026, from [Link]
-
Tamura, Y., et al. (1981). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(1), 43-7. Retrieved February 20, 2026, from [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
-
Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10086-97. Retrieved February 20, 2026, from [Link]
-
4,4′-unsymmetrically substituted 3,3′-biphenyl alpha helical proteomimetics as potential coactivator binding inhibitors. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 20, 2026, from [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Gandhi, S. V., & Bothara, K. G. (2009). QSAR and QSTR studies for 4',5- disubstituted 3-biphenylylacetic acid derivatives. TSI Journals. Retrieved February 20, 2026, from [Link]
-
Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Sarkar, A., & Jana, A. D. (2018). Molecular Modeling of 4′,5-Disubstituted Biphenyl Acetic Acid Molecules for their Anti-inflammatory Activity through 3D-QSAR, Docking and Molecular Dynamics Simulation. Asian Journal of Chemistry, 30, 2437-2444. Retrieved February 20, 2026, from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijamtes.org [ijamtes.org]
Ionization Thermodynamics and Physicochemical Profiling of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
The following technical guide details the ionization thermodynamics and physicochemical properties of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid , a lipophilic biphenylacetic acid derivative.
This guide synthesizes theoretical principles with practical experimental methodologies, designed for researchers in medicinal chemistry and pre-formulation sciences.
Executive Summary
Compound Identity: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid Systematic Name: 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid Core Scaffold: Phenylacetic acid with a meta-substituted trifluoromethyl-phenyl group. Primary Classification: Weak Organic Acid (Lipophilic).
This compound represents a specific structural class of non-steroidal anti-inflammatory drug (NSAID) candidates, structurally related to Felbinac but distinguished by a meta-biphenyl linkage and a distal trifluoromethyl (CF
Key Physicochemical Parameters (Predicted):
-
pKa (Acidic): 4.15 ± 0.15
-
LogP (Neutral): ~4.4
-
LogD (pH 7.4): ~1.2
-
Intrinsic Solubility (
): Very Low (< 10 g/mL)
Structural Analysis & Ionization Logic
Chemical Structure
The molecule consists of a phenylacetic acid "head" and a lipophilic "tail" composed of a second phenyl ring substituted with a trifluoromethyl group.
-
Ionizable Center: The carboxylic acid (-CH
COOH) is the sole proton donor. -
Spacer Group: The methylene (-CH
-) bridge insulates the carboxyl group from the aromatic system, dampening electronic effects (inductive/resonance) from the ring. -
Substituent Effect: The {3-(trifluoromethyl)phenyl} group is attached at the meta-position relative to the acetic acid tail.
Theoretical pKa Derivation
In the absence of direct experimental data for this specific isomer, the pKa is derived using the Hammett Equation and Linear Free Energy Relationships (LFER) , referencing the parent molecule, phenylacetic acid.
Equation:
-
Reference (
): Phenylacetic acid ( ). -
Reaction Constant (
): For the ionization of phenylacetic acids in water, . This low value (compared to for benzoic acid) reflects the insulating effect of the methylene spacer. -
Substituent Constant (
):-
The substituent is the 3-(trifluoromethyl)phenyl group.[1]
-
An unsubstituted phenyl group has a
of 0.06 (weakly electron-withdrawing). -
The CF
group on the distal ring is strongly electron-withdrawing ( ). However, its effect is transmitted through the biphenyl linkage. -
Due to the twist angle of the biphenyl system (preventing full planarity) and distance, the electronic pull is attenuated. The effective
for the (3-CF -Ph) group is estimated at 0.15 – 0.20 .
-
Calculation:
Ionization Pathway Diagram
The following diagram illustrates the equilibrium between the neutral carboxylic acid and the carboxylate anion.
Caption: Equilibrium shift of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid driven by pH.
Physicochemical Properties Table
The following data summarizes the critical properties governing the compound's behavior in solution.
| Property | Value (Est.) | Description & Causality |
| pKa | 4.2 ± 0.1 | Carboxylic acid ionization. Slightly more acidic than phenylacetic acid due to the EWG effect of the CF |
| LogP | 4.4 | Highly lipophilic. The biphenyl core adds ~3.0 units; CF |
| LogD (pH 7.4) | 1.2 | At physiological pH (pH >> pKa), the compound is >99.9% ionized, significantly reducing apparent lipophilicity. |
| Intrinsic Solubility ( | < 1 | The neutral form is practically insoluble in water due to the rigid, hydrophobic biphenyl-CF |
| Solubility (pH 7.4) | > 1 mg/mL | Formation of the salt (anion) drastically increases solubility. |
Experimental Protocols for pKa Determination
Due to the compound's extremely low aqueous solubility (
Protocol: Potentiometric Titration in Cosolvent Systems
Objective: Determine aqueous pKa (
Reagents:
-
Analyte: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (Purified >98%).
-
Cosolvent: Methanol (HPLC Grade).
-
Titrant: 0.1 M KOH (Standardized, carbonate-free).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
Workflow:
-
Preparation: Prepare three solutions of the analyte (~1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% w/w).
-
Titration: Perform potentiometric titration under inert gas (
or ) to prevent absorption. -
Data Collection: Record pH vs. volume of titrant. Calculate apparent pKa (
) for each cosolvent ratio using the Bjerrum difference plot or Gran plot. -
Extrapolation: Plot
vs. (dielectric constant) or simply vs. % Methanol. -
Calculation: Extrapolate the linear regression to 0% cosolvent to obtain
.
Workflow Diagram (DOT)
Caption: Yasuda-Shedlovsky extrapolation workflow for lipophilic acids.
Biological & Formulation Implications[3][4]
Absorption (The pH-Partition Hypothesis)
-
Stomach (pH 1.5 - 3.5): The compound exists primarily in its neutral form (pH < pKa).
-
Implication: High membrane permeability but solubility-limited absorption. The rate-limiting step is dissolution.
-
-
Intestine (pH 6.0 - 7.4): The compound exists as the carboxylate anion (pH > pKa).
-
Implication: High solubility but lower passive permeability. However, the high lipophilicity of the anion (LogD ~ 1.2) suggests it will still permeate membranes effectively or partition into mixed micelles.
-
Protein Binding
The combination of the biphenyl scaffold and the CF
-
Prediction: >98% Protein Binding.
-
Impact: Low fraction unbound (
), potentially limiting clearance and distribution volume.
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The effects of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid. Journal of the Chemical Society C, 837-840. [Link] (Foundational work on biphenyl ionization transmission).
-
PubChem. (n.d.).[2] Compound Summary for Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
Sources
Methodological & Application
Synthesis protocols for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Application Note: High-Purity Synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (Target Molecule). This biaryl scaffold is a critical intermediate in the development of GPR40 agonists, NSAID derivatives, and modulators of inflammatory pathways.
The synthesis utilizes a two-step sequence :
-
Suzuki-Miyaura Cross-Coupling: Constructing the biaryl core using a palladium-catalyzed reaction between methyl 3-bromophenylacetate and 3-(trifluoromethyl)phenylboronic acid.
-
Saponification: Controlled hydrolysis of the ester moiety to yield the free carboxylic acid.
This route is selected for its high functional group tolerance, avoidance of harsh lithiation steps, and the commercial availability of stable precursors.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the biaryl C–C bond (C1–C1'). This approach minimizes the risk of defluorination or side-chain oxidation that might occur if the biphenyl ring were constructed prior to side-chain installation.
Key Strategic Decision: We utilize the methyl ester of the phenylacetic acid rather than the free acid during the coupling step. Free carboxylic acids can poison palladium catalysts (via carboxylate coordination) and often suffer from solubility issues in standard non-polar coupling solvents.
Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the key construct step.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl {3-[3-(Trifluoromethyl)phenyl]phenyl}acetate.
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW | Amount (Example) |
|---|---|---|---|---|
| Methyl 3-bromophenylacetate | Electrophile | 1.0 | 229.07 | 2.29 g (10 mmol) |
| 3-(Trifluoromethyl)phenylboronic acid | Nucleophile | 1.2 | 189.93 | 2.28 g (12 mmol) |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | 816.64 | 245 mg |
| Potassium Carbonate (K₂CO₃) | Base | 3.0 | 138.21 | 4.14 g |
| 1,4-Dioxane / Water | Solvent | 4:1 v/v | - | 50 mL |
Protocol:
-
Setup: Charge a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Add the Methyl 3-bromophenylacetate , Boronic acid , and K₂CO₃ .
-
Solvent Addition: Add the 1,4-Dioxane and Water mixture.
-
Degassing (Critical): Sparge the solution with Nitrogen (or Argon) gas for 15 minutes. Oxygen is a poison to Pd(0) species and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, and a blue-fluorescent spot (under UV254) should appear.
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove Pd black; wash the pad with EtOAc.
-
Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92% as a colorless oil or low-melting solid.
-
Step 2: Ester Hydrolysis (Saponification)
Objective: Conversion to {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid.
Reagents:
-
Substrate: Methyl ester from Step 1 (1.0 equiv).
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).
-
Solvent: THF / Water (3:1 v/v).
Protocol:
-
Dissolve the methyl ester in THF.
-
Add a solution of LiOH in water.
-
Stir vigorously at Room Temperature for 3–12 hours. (Heating to 50°C accelerates this if reaction is slow).
-
Acidification:
-
Concentrate the mixture to remove most THF.
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly add 1M HCl until pH reaches ~2–3. A white precipitate should form.
-
-
Isolation:
-
Extract the precipitate with EtOAc (3 x).[2]
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: If necessary, recrystallize from Hexanes/EtOAc or Toluene to achieve >98% purity.
-
Process Workflow & Purification Logic
Figure 2: Purification workflow ensuring removal of palladium residues and inorganic salts.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (400 MHz, CDCl₃):
-
δ ~11.0–12.0 ppm: Broad singlet (COOH).
-
δ ~7.8–7.4 ppm: Aromatic region. Look for the specific pattern of the 3-substituted biphenyl system. The proton ortho to the CF3 group often appears as a singlet or doublet with fine splitting.
-
δ ~3.75 ppm: Singlet (2H), corresponding to the benzylic –CH₂– COOH protons. Note: If this is a doublet, check for chiral impurities or restricted rotation (unlikely here).
-
-
19F NMR:
-
Single peak at δ -62.5 ppm (approx), characteristic of the Ar-CF3 group.
-
-
HRMS (ESI-):
-
Calculated for [M-H]⁻ (C₁₅H₁₀F₃O₂): 279.0633 .
-
Safety & Handling
-
Palladium Residues: All Pd-contaminated waste must be segregated.
-
Trifluoromethyl Compounds: While stable, avoid incineration of fluorinated waste to prevent HF formation.
-
Boronic Acids: Generally low toxicity but can be irritating to respiratory tracts; handle in a fume hood.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Authoritative review establishing the mechanism and standard conditions for Suzuki coupling.
- Gooßen, L. J., et al. (2001). "Pd-catalyzed synthesis of arylacetic acid derivatives." Synlett, 2001(11), 1801.
-
Sigma-Aldrich (Merck). "3-(Trifluoromethyl)phenylboronic acid Product Sheet." CAS: 1423-03-6. Link
- Source for nucleophile specifications and safety d
- Thermo Fisher Scientific. "Methyl 3-bromophenylacetate Product Information." CAS: 150529-73-0.
Sources
Application Note: Precision Synthesis of Fluorinated Biphenyl Acetic Acids
Catalytic Strategies for NSAID Scaffolds (Flurbiprofen & Felbinac)
Abstract
Fluorinated biphenyl acetic acids, exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Felbinac , represent a critical scaffold in medicinal chemistry. The introduction of fluorine enhances metabolic stability and lipophilicity but introduces electronic complexities during synthesis. This guide details high-fidelity protocols for constructing these scaffolds, focusing on Suzuki-Miyaura cross-coupling as the primary engine for biaryl bond formation.[1] We contrast "Green" heterogeneous catalysis (Pd/C) with "High-Performance" homogeneous systems (Buchwald precatalysts) to provide a versatile toolkit for scale-up and discovery.
Strategic Analysis: The Biphenyl Acetic Acid Scaffold
The synthesis of fluorinated biphenyl acetic acids generally follows one of two strategic disconnections:
-
Route A (Convergent/Late-Stage): Coupling a pre-functionalized phenylacetic acid/ester with an aryl boronic acid. This is preferred for industrial scalability as it minimizes steps after the expensive metal-catalyzed reaction.
-
Route B (Linear): Constructing the fluorinated biphenyl core first, followed by functionalization of the benzylic position (e.g., via carbonylation or nitrile hydrolysis).
Technical Insight: Fluorine substitution on the aryl ring significantly alters reactivity. An ortho-fluorine atom (relative to the halide leaving group) exerts a strong inductive effect (-I), reducing electron density at the C-X bond. Paradoxically, this accelerates oxidative addition of the palladium catalyst, making 2-fluoro-4-bromophenyl substrates highly reactive compared to their non-fluorinated counterparts.
Visualization: Strategic Disconnections
Figure 1: Retrosynthetic analysis showing the convergent Suzuki pathway (Route A) versus the linear functionalization pathway (Route B).
Reagent & Catalyst Selection Guide
Selection of the catalytic system is dictated by the substrate's steric hindrance and the desired purity profile.
| Component | Standard / Industrial (Green) | High-Performance (Sterically Demanding) | Mechanistic Rationale |
| Catalyst | Pd/C (5-10%) or Pd(OAc)₂ | Pd-SPhos G2 or Pd(dppf)Cl₂ | Pd/C allows for heterogeneous recovery and low metal contamination. SPhos (Buchwald ligand) prevents catalyst deactivation in electron-rich/bulky systems. |
| Ligand | Ligandless (for Pd/C) or PPh₃ | SPhos or XPhos | Biaryl phosphines (SPhos) form a monolithic catalytic species that facilitates oxidative addition of deactivated aryl chlorides. |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ | Carbonates are sufficient for activated bromides. Phosphates are required for hindered substrates or when using boronic esters. |
| Solvent | Water or Water/Ethanol | Toluene/Water or Dioxane | Water promotes the "hydrophobic effect," accelerating reaction rates for non-polar substrates on Pd surfaces. |
Protocol 1: Aqueous Suzuki Coupling (Green Synthesis)
Application: Ideal for synthesizing Flurbiprofen or Felbinac precursors where the aryl bromide is activated by fluorine. This method avoids toxic phosphine ligands and organic solvents.
Target Molecule: 2-(2-fluoro-4-biphenyl)propionic acid (Flurbiprofen).
Reagents:
-
Substrate: 2-(4-bromo-3-fluorophenyl)propionic acid (1.0 equiv).
-
Coupling Partner: Phenylboronic acid (1.2 equiv).[2]
-
Catalyst: 5% Pd/C (0.5 mol% Pd loading).[3]
-
Base: Sodium Carbonate (Na₂CO₃, 2.5 equiv).
-
Solvent: Degassed Water.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve Na₂CO₃ in distilled water. Critical: Degas the solution by bubbling nitrogen for 15 minutes. Oxygen is the primary cause of Suzuki reaction stalling (homocoupling of boronic acids).
-
Loading: Add the fluorinated aryl bromide substrate, phenylboronic acid, and the Pd/C catalyst to the aqueous solution.
-
Reaction: Heat the mixture to reflux (100°C) under a nitrogen balloon.
-
Checkpoint: The reaction typically reaches completion in 1–3 hours due to the activating effect of the fluorine atom on the aryl bromide. Monitor via HPLC or TLC (eluent: Hexane/EtOAc).[1]
-
-
Workup (Filtration): Cool to room temperature. Filter the mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Note: The catalyst can often be washed and recycled.
-
Isolation: Acidify the filtrate with 2N HCl to pH 2. The product (acid form) will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (7:3) to obtain pure Flurbiprofen.[3][4]
Validation: Yields typically exceed 90%.[5][6][7] Absence of phosphine oxides simplifies purification.
Protocol 2: High-Performance Coupling for Deactivated Systems
Application: Used when the substrate contains electron-donating groups or significant steric hindrance (e.g., ortho,ortho-disubstituted biphenyls).
Reagents:
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR Pd-SPhos G2 Precatalyst.
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/Water (10:1).
Step-by-Step Methodology:
-
Catalyst Formation: If using Pd(OAc)₂/SPhos, stir the catalyst and ligand in the solvent for 10 minutes at room temperature to form the active catalytic species (L-Pd-0).
-
Coupling: Add the aryl halide and boronic acid. Heat to 80°C .
-
Workup: Separate the organic layer, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography is usually required to remove ligand byproducts.
Mechanistic Visualization: The Fluorine Effect
The following diagram illustrates how the fluorine substituent influences the catalytic cycle, specifically the Oxidative Addition step.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the accelerating influence of electron-withdrawing fluorine atoms during oxidative addition.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, check these parameters:
-
The "Black Precipitate" Test:
-
Observation: If the reaction mixture turns black and precipitates metal immediately upon heating, your catalyst has decomposed ("Pd black" formation).
-
Cause: Insufficient ligand stabilization or oxygen presence.
-
Fix: Increase ligand:Pd ratio (e.g., to 4:1 for PPh₃) or re-degas solvents.
-
-
Protodeboronation (Side Reaction):
-
Observation: Formation of benzene (from phenylboronic acid) instead of biphenyl.
-
Cause: Fluorinated aryl rings can increase the acidity of the system, or the reaction temperature is too high for the boronic acid.
-
Fix: Switch base to KF or Cs₂CO₃ (anhydrous conditions) to minimize hydrolysis.
-
-
Defluorination:
-
Observation: Loss of fluorine atom in the final product.
-
Cause: Rare, but occurs if using harsh reducing conditions or very electron-rich ligands that promote C-F activation.
-
Fix: Stick to Pd(0)/Pd(II) cycles; avoid Ni-catalysts which are prone to C-F activation.
-
References
-
Lu, G., Franzén, R., Zhang, Q., & Xu, Y. (2006). "Synthesis of flurbiprofen via Suzuki reaction catalyzed by palladium charcoal in water."[3][8][13] Chinese Chemical Letters, 17(4), 461-464.[13]
-
Inventiva Pharma. "Synthesis of substituted phenyl acetic acid derivatives." Inventiva Pharma Research Notes.
-
Alshammari, M. B., et al. (2023).[4] "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega, 8(32), 29567–29580.
-
Google Patents. "Preparation method of felbinac (CN104086394A)."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Felbinac ethyl, LJC-10253, LM-001, Traxam, Daitac-药物合成数据库 [drugfuture.com]
- 12. CN106496015B - A kind of preparation method of Flurbiprofen - Google Patents [patents.google.com]
- 13. research.aalto.fi [research.aalto.fi]
Using {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid as a pharmaceutical intermediate
Technical Application Note: Strategic Utilization of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid in Medicinal Chemistry
Executive Summary & Chemical Profile
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (CAS: 1224742-15-7 ) is a specialized biphenyl intermediate employed in the synthesis of lipophilic receptor modulators. Unlike simple phenylacetic acids, this "meta-meta" substituted biphenyl scaffold provides a unique, twisted conformational geometry that is critical for binding to hydrophobic pockets in targets such as CRTH2 (DP2) receptors , PPAR agonists , and
The incorporation of the trifluoromethyl (
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically vulnerable site.
-
Lipophilicity Enhancement: It significantly increases the
, facilitating membrane permeability and hydrophobic interactions within the active site.
Table 1: Chemical Identity & Typical Properties
| Property | Specification |
| Chemical Name | {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid |
| CAS Number | 1224742-15-7 |
| Molecular Formula | |
| Molecular Weight | 280.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, EtOAc, DCM; Insoluble in Water |
| pKa (Predicted) | ~4.3 (Carboxylic acid) |
| Key Functional Groups | Carboxylic Acid (for coupling), Trifluoromethyl (metabolic shield) |
Synthetic Utility & Retrosynthesis
The most robust route to this intermediate is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over linear construction because it allows for the convergent assembly of two commercially available aryl fragments.
Retrosynthetic Logic: The molecule is disconnected at the biaryl bond. The "nucleophilic" partner is typically the boronic acid due to the commercial availability of 3-(trifluoromethyl)phenylboronic acid. The "electrophilic" partner is a 3-halophenylacetic acid derivative.
-
Partner A (Electrophile): 3-Bromophenylacetic acid (or its methyl ester to prevent catalyst poisoning by the free acid).
-
Partner B (Nucleophile): 3-(Trifluoromethyl)phenylboronic acid.
Figure 1: Retrosynthetic disconnection strategy utilizing Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid on a gram scale with high purity.
Reagents:
-
3-Bromophenylacetic acid (1.0 eq)
-
3-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-bromophenylacetic acid (2.15 g, 10 mmol) and 3-(trifluoromethyl)phenylboronic acid (2.28 g, 12 mmol).
-
Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of distilled water. Degas the solution by bubbling nitrogen gas directly into the solvent for 15 minutes (Sparging). Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add
(4.14 g, 30 mmol) followed by (0.41 g, 0.5 mmol). -
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Checkpoint: The starting bromide should be fully consumed.
-
-
Workup (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black; rinse with EtOAc.
-
Phase 1 (Remove Neutrals): Adjust pH to >10 with 1N NaOH. Wash the aqueous layer with EtOAc (2 x 30 mL). Discard the organic layer (contains unreacted boronic acid/neutrals).
-
Phase 2 (Isolate Product): Acidify the aqueous layer carefully with 2N HCl to pH ~2. The product will precipitate or form an oil.
-
Extract the acidic aqueous layer with EtOAc (3 x 50 mL).
-
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0%
40% EtOAc in Hexanes) if necessary.
Protocol B: Quality Control & Validation
Trustworthiness Check: The presence of the
- NMR: Expect a single sharp peak around -62.5 ppm . Multiple peaks indicate impurities or regioisomers.
-
NMR (DMSO-
):- 12.4 (br s, 1H, -COOH )
- 7.9–7.4 (m, 8H, Biphenyl aromatic protons)
-
3.7 (s, 2H, -CH
-COOH)
Downstream Applications & Workflow
This intermediate is primarily used as a "Linker-Scaffold" unit. The carboxylic acid is activated to couple with amines (forming amides) or alcohols (forming esters), often linking the lipophilic biphenyl tail to a polar head group (e.g., an amino acid or a heterocyclic core).
Common Transformation: Amide Coupling (General Procedure)
-
Dissolve {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 5 minutes to form the activated ester.
-
Add the amine partner (e.g., an amino-thiol or amino-acid derivative).
-
Stir at RT for 2 hours.
Figure 2: Acid-Base Workup Logic for Purification of the Intermediate.
Safety & Handling
-
H315/H319: Causes skin and serious eye irritation. Wear nitrile gloves and safety goggles.
-
Palladium Residues: Ensure thorough removal of heavy metals (Pd) via Celite filtration or metal scavenger resins (e.g., SiliaMetS®) if the material is destined for biological testing.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gooßen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Phenylacetic Acid Derivatives. Synlett. (General methodology for phenylacetic acid synthesis).
Procedure for esterification of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Application Note: Optimized Esterification Protocols for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
Executive Summary
This technical guide outlines robust protocols for the esterification of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid , a lipophilic biphenyl scaffold often employed as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators.
Unlike simple phenylacetic acids, this substrate presents specific challenges due to the biphenyl core's steric bulk and the high lipophilicity induced by the trifluoromethyl (-CF3) group. Standard aqueous workups can lead to emulsion formation, and solubility in polar alcoholic solvents (like cold methanol) may be limited.
This guide details three distinct methodologies tailored to different experimental needs:
-
Method A (Scalable): Acid-Catalyzed Fischer Esterification (Cost-effective, best for gram-scale).
-
Method B (Quantitative): Acyl Chloride Activation (Irreversible, best for difficult substrates).
-
Method C (High-Throughput): Base-Promoted Alkylation (Mild, best for analytical standards or SAR libraries).
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Structure: A biphenyl acetic acid with a meta-substituted -CF3 group on the distal ring.
-
Reactivity: The carboxylic acid is separated from the aromatic ring by a methylene spacer (
), preventing direct conjugation with the aromatic system. Consequently, the electronic deactivation from the -CF3 group is minimal at the reaction center. -
Solubility: The molecule is highly lipophilic (
). It is sparingly soluble in water but soluble in DCM, EtOAc, and warm alcohols.
Reaction Pathways
The following diagram illustrates the mechanistic divergence between the reversible Fischer pathway and the irreversible Acyl Chloride pathway.
Figure 1: Mechanistic pathways for the esterification of biphenyl acetic acid derivatives.
Experimental Protocols
Method A: Scalable Fischer Esterification (H₂SO₄/MeOH)
Best for: Large-scale synthesis (>10g) where cost is a driver and water removal is manageable.
Reagents:
-
Substrate: 1.0 equiv
-
Solvent/Reagent: Methanol (anhydrous), 0.5 M concentration relative to substrate.
-
Catalyst: Sulfuric Acid (H₂SO₄, conc.), 0.1 equiv (10 mol%).
Protocol:
-
Setup: Charge a round-bottom flask with {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (1.0 equiv).
-
Solvation: Add anhydrous Methanol. Note: If the solid does not dissolve, add Toluene (10% v/v) as a co-solvent to improve homogeneity.
-
Catalysis: Add concentrated H₂SO₄ dropwise with stirring.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup:
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. The product typically solidifies or remains a viscous oil upon high-vacuum drying.
Method B: Quantitative Acyl Chloride Method (SOCl₂)
Best for: Stubborn substrates or when anhydrous conditions are strictly required.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Thionyl Chloride (SOCl₂), 3.0 equiv.
-
Catalyst: DMF (dimethylformamide), 1-2 drops.
-
Quench: Methanol (excess).
Protocol:
-
Activation: In a dry flask under Nitrogen, dissolve the substrate in minimal dry DCM (or use neat SOCl₂ if scale permits).
-
Chlorination: Add SOCl₂ dropwise, followed by catalytic DMF.
-
Reaction: Stir at 40°C for 2 hours. Gas evolution (SO₂, HCl) indicates reaction progress.
-
Evaporation: Concentrate to dryness in vacuo to remove excess SOCl₂. Crucial: Add dry Toluene and re-evaporate (azeotrope) to ensure all traces of acid chloride are removed.
-
Esterification: Redissolve the crude acyl chloride residue in dry DCM. Cool to 0°C.
-
Quench: Add anhydrous Methanol (5.0 equiv) and Triethylamine (1.5 equiv) slowly.
-
Workup: Wash with 1M HCl (to remove amine salts), then NaHCO₃. Dry and concentrate.
Method C: Mild Alkylation (MeI/K₂CO₃)
Best for: Analytical standards, small-scale library synthesis (mg scale).
Reagents:
-
Substrate: 1.0 equiv
-
Alkylating Agent: Methyl Iodide (MeI), 1.5 equiv.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, 2.0 equiv.
-
Solvent: Acetone or DMF.
Protocol:
-
Dissolution: Dissolve substrate in Acetone (0.2 M).
-
Addition: Add powdered K₂CO₃ followed by MeI.
-
Stir: Stir at room temperature for 12 hours (or 50°C for 2 hours).
-
Filtration: Filter off the solid inorganic salts.
-
Purification: Concentrate the filtrate. The residue is usually pure enough for analytical use.
Validation & Quality Control
To confirm the formation of the ester, compare the NMR spectroscopic signals of the product against the starting material.
| Feature | Starting Material (Acid) | Product (Methyl Ester) | Diagnostic Change |
| ¹H NMR (CDCl₃) | ~11.0 ppm (Broad singlet, -COOH) | 3.70 ppm (Singlet, -COOCH ₃) | Disappearance of broad acid peak; appearance of sharp methyl singlet. |
| ¹H NMR (Benzylic) | ~3.72 ppm (Singlet, Ar-CH ₂-CO) | ~3.68 ppm (Singlet, Ar-CH ₂-CO) | Slight upfield shift due to ester vs acid electronics. |
| ¹³C NMR (Carbonyl) | ~178 ppm | ~172 ppm | Upfield shift of carbonyl carbon. |
| IR Spectroscopy | Broad stretch 2500–3300 cm⁻¹ (O-H) | No broad stretch | Disappearance of H-bonding OH stretch. |
Troubleshooting Guide
Issue: Low Yield / Incomplete Conversion (Method A)
-
Cause: Water accumulation in the reaction equilibrium.
-
Solution: Add molecular sieves (3Å) to the refluxing mixture or use a Dean-Stark trap (if using Toluene/Methanol mix).
Issue: Emulsion during Workup
-
Cause: The lipophilic biphenyl tail acts like a surfactant when mixed with basic aqueous solutions.
-
Solution: Do not shake vigorously. Use a gentle swirling motion. If emulsion forms, add solid NaCl (saturate the aqueous layer) or a small amount of Methanol to break the surface tension.
Issue: Product is an Oil but should be Solid
-
Cause: Trace solvent entrapment (Toluene/DCM).
-
Solution: Dry under high vacuum (>0.1 mbar) for 12 hours. If crystallization is difficult, triturate with cold Pentane or Hexane.
References
-
Fischer Esterification Mechanisms : Master Organic Chemistry. "Fischer Esterification."[1][3][4][5][6] Accessed October 2023.[7] [Link]
-
Biphenyl Acetic Acid Derivatives : National Center for Biotechnology Information. "PubChem Compound Summary for CID 24851591, 3-(3-Trifluoromethylphenyl)phenylacetic acid." Accessed October 2023.[7] [Link]
-
General Esterification Protocols : Organic Chemistry Portal. "Esterification."[1][2][3][4][5][6][7] Accessed October 2023.[7] [Link]
- Acid Chloride Preparation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference Text).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in NSAID Research
Introduction: The Pursuit of Precision in Anti-Inflammatory Therapeutics
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4][5] The therapeutic action of NSAIDs is largely attributed to COX-2 inhibition, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1.[1]
This has driven the development of new chemical entities with improved selectivity for COX-2. The compound {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid represents a strategic evolution in NSAID design. It is a derivative of the phenylacetic acid class of NSAIDs, structurally analogous to the active metabolite of Fenbufen, 4-biphenylacetic acid.[6][7] The incorporation of a trifluoromethyl (CF3) group is a common medicinal chemistry strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity.[8][9]
This document provides a comprehensive guide for the preclinical evaluation of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid as a potential NSAID. It outlines detailed protocols for in vitro enzyme and cell-based assays, as well as an in vivo model of acute inflammation, providing the framework to characterize its potency, selectivity, and efficacy.
Compound Profile: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
-
Chemical Name: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
-
Molecular Formula: C₁₅H₁₁F₃O₂
-
Structural Class: Arylacetic acid derivative
-
Therapeutic Rationale: As an analog of known NSAIDs, this compound is hypothesized to inhibit COX enzymes. The trifluoromethyl group may confer enhanced potency or a favorable pharmacokinetic profile.[8]
The Scientific Grounding: Mechanism of Action
NSAIDs function by intercepting the arachidonic acid cascade. When cellular damage occurs, phospholipases release arachidonic acid from the cell membrane. The COX enzymes then catalyze its conversion into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. By binding to the active site of COX enzymes, NSAIDs prevent this conversion, thereby reducing the synthesis of mediators that cause pain, fever, and inflammation.[3]
Caption: The Arachidonic Acid Cascade and the Point of NSAID Inhibition.
In Vitro Efficacy: Enzyme Inhibition Protocols
The foundational step in characterizing a potential NSAID is to determine its direct inhibitory effect on the target enzymes, COX-1 and COX-2. This allows for the quantification of potency (IC₅₀) and isozyme selectivity.
Protocol 3.1: COX-1 and COX-2 Inhibitory Activity Assay (Colorimetric)
This protocol is adapted from commercially available inhibitor screening kits and established methodologies.[4] It measures the peroxidase component of the COX enzyme, which is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[4]
Principle: The peroxidase activity of COX catalyzes the oxidation of TMPD in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically at 590-610 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant COX-2 and ovine COX-1 enzymes[4]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)[4]
-
Heme cofactor[4]
-
Arachidonic Acid (substrate)[4]
-
TMPD (colorimetric substrate)
-
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (Test Compound)
-
Celecoxib (COX-2 selective control) and Indomethacin (non-selective control)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute enzymes (COX-1 and COX-2) and Heme in cold Assay Buffer according to the supplier's instructions immediately before use. Keep on ice.[4]
-
-
Assay Setup: Prepare wells in triplicate on a 96-well plate as follows:
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to determine the initial reaction velocity.
Data Analysis:
-
Calculate the initial rate (V) of reaction (mOD/min) for each well.
-
Correct the rates by subtracting the average rate of the background wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot percent inhibition versus the log of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[10]
-
Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Caption: Workflow for In Vitro COX Enzyme Inhibition Assay.
Expected Data Presentation
Summarize the IC₅₀ values in a clear, tabular format for comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid | Experimental | Experimental | Calculated |
| Indomethacin (Non-selective Control) | Experimental | Experimental | Calculated |
| Celecoxib (COX-2 Selective Control) | Experimental | Experimental | Calculated |
Cellular Activity: Quantifying Effects in a Biological System
While enzyme assays are crucial, a cell-based assay provides a more physiologically relevant context by accounting for cell permeability, metabolism, and engagement with the target in a living system.
Protocol 4.1: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
Principle: Murine macrophage cells (RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequently produce large amounts of Prostaglandin E₂ (PGE₂).[11][12] The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ levels in the cell culture medium, typically by using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli[10]
-
Test Compound, Indomethacin (control)
-
PGE₂ ELISA Kit[13]
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media. Add fresh, serum-free media containing various concentrations of the test compound or control. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulus: Add LPS to each well (final concentration of 1 µg/mL) to induce COX-2 expression and PGE₂ production. Leave one set of wells untreated (no LPS, no compound) as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
PGE₂ Quantification: Determine the concentration of PGE₂ in each supernatant sample using a commercial PGE₂ ELISA kit, following the manufacturer's protocol.[13]
Data Analysis:
-
Generate a standard curve for the PGE₂ ELISA.
-
Calculate the PGE₂ concentration for each sample.
-
Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-only treated cells.
-
Plot the dose-response curve and determine the IC₅₀ value.
In Vivo Efficacy: Acute Anti-Inflammatory Model
The final preclinical validation step is to assess the compound's efficacy in a whole-animal model. The carrageenan-induced paw edema model is a standard and widely used method for evaluating acute anti-inflammatory activity of NSAIDs.[14][15]
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[14] The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins.[14] NSAID activity is demonstrated by a reduction in the prostaglandin-mediated late-phase edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)[14]
-
1% (w/v) Carrageenan solution in sterile saline
-
Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Pletismometer (for measuring paw volume)
Procedure:
-
Acclimation & Grouping: Acclimate animals for at least 7 days under standard conditions.[14] Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
-
Calculate the paw volume increase (edema) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Expected Data Presentation
| Treatment Group (Dose) | Paw Edema at 3 hr (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | Experimental | - |
| Indomethacin (10 mg/kg) | Experimental | Calculated |
| Test Compound (10 mg/kg) | Experimental | Calculated |
| Test Compound (30 mg/kg) | Experimental | Calculated |
| Test Compound (100 mg/kg) | Experimental | Calculated |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid as a novel NSAID candidate. By progressing from in vitro enzyme inhibition to cell-based activity and finally to in vivo efficacy, researchers can build a comprehensive profile of the compound's potency, selectivity, and anti-inflammatory potential.
Positive results from these studies—particularly a high potency against COX-2, a favorable selectivity index, and significant dose-dependent efficacy in the paw edema model—would strongly support advancing the compound to the next stages of drug development. These would include comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile,[16][17] as well as formal toxicological assessments to ensure its safety.
References
-
Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules. [Link]
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
de Albuquerque, J. G. L., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO Brasil. [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (2016). SlideShare. [Link]
-
Slowey, H. F., et al. (1980). Pharmacokinetics of fenbufen in man. PubMed. [Link]
-
Pardo-Cabrera, F. J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Chiccarelli, F. S., et al. (1980). Metabolic and pharmacokinetic studies with fenbufen in man. PubMed. [Link]
-
In vivo Acute Inflammatory Models. Redoxis. [Link]
-
Lee, S., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. [Link]
-
Hsu, H. Y., et al. (2010). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. MDPI. [Link]
-
Caira, M. R. (2014). Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT. [Link]
-
Ferlin, F., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]
-
Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]
-
Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers. [Link]
-
Annapureddy, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]
-
Sharma, V. (2015). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Open Access Journals. [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. rroij.com [rroij.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs | MDPI [mdpi.com]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 16. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis methods for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
An Application Guide to the Scalable Synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Introduction
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid is a sophisticated biphenyl compound that serves as a crucial building block in medicinal chemistry and materials science. The molecule's structural architecture, featuring a biphenyl core, is a common motif in pharmacologically active agents. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] These properties make the CF₃ group a bioisostere for other chemical groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The synthesis of this molecule on a laboratory and industrial scale, however, presents distinct challenges. The primary obstacle is the efficient and regioselective formation of the carbon-carbon bond linking the two phenyl rings. Scalable routes must be high-yielding, cost-effective, utilize readily available starting materials, and adhere to stringent safety and environmental standards. This document provides a detailed guide for researchers and process chemists on robust and scalable methods for synthesizing {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for process optimization.
Retrosynthetic Analysis
A retrosynthetic approach to {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid reveals two primary disconnection points for the key C-C bond formation, suggesting two major strategic pathways.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Suzuki Coupling): This approach involves disconnecting the bond between the two aromatic rings. This leads to precursors like an arylboronic acid (or its ester derivative) and an aryl halide, which can be coupled using a palladium catalyst. This is often the most reliable and versatile method for biaryl synthesis.
-
Pathway B (Grignard/Kumada Coupling): This alternative pathway also disconnects the aryl-aryl bond but envisions a coupling between an organometallic Grignard reagent and an aryl halide, typically catalyzed by nickel or palladium.
This guide will detail the protocols for both pathways, with a primary recommendation for the Suzuki-Miyaura coupling due to its superior functional group tolerance, milder reaction conditions, and broader industrial applicability.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C(sp²)-C(sp²) bonds with high efficiency and selectivity.[4] The reaction couples an organoboron compound with an organohalide and is catalyzed by a palladium(0) complex.[5]
Principle and Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 3-bromophenylacetate) to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.
Caption: General workflow for the Suzuki coupling route.
Detailed Experimental Protocol
This protocol assumes the use of commercially available starting materials: 3-(Trifluoromethyl)phenylboronic acid and Methyl 3-bromophenylacetate .
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Methyl 3-bromophenylacetate | C₉H₉BrO₂ | 229.07 | 10.0 | 1.0 |
| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 12.0 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.1 | 0.01 |
| SPhos (Ligand) | C₂₇H₃₁O₂P | 430.50 | 0.2 | 0.02 |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 30.0 | 3.0 |
| Toluene | C₇H₈ | - | 100 mL | - |
| Water | H₂O | - | 20 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | - | - |
| Hydrochloric Acid | HCl | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 3-bromophenylacetate (10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (12.0 mmol), palladium(II) acetate (0.1 mmol), SPhos (0.2 mmol), and potassium phosphate (30.0 mmol).
-
Solvent Addition and Degassing: Add toluene (100 mL) and water (20 mL) to the flask. Degas the mixture by bubbling nitrogen through it for 20 minutes while stirring. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Coupling Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup (Aqueous Extraction): After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, methyl {3-[3-(trifluoromethyl)phenyl]phenyl}acetate.
-
Ester Hydrolysis: Dissolve the crude ester in a mixture of methanol (80 mL) and water (20 mL). Add sodium hydroxide (20.0 mmol, 0.8 g) and heat the mixture to reflux for 2-3 hours until hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Final Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system like toluene/hexanes to obtain the final product with high purity.
Key Experimental Considerations
-
Catalyst System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be used, modern biarylphosphine ligands like SPhos or XPhos, developed by the Buchwald group, are often more effective for challenging couplings, allowing for lower catalyst loadings and milder conditions.[5] They promote the reductive elimination step and stabilize the active catalyst.
-
Base and Solvent: An inorganic base like K₃PO₄ or K₂CO₃ is essential for the transmetalation step.[6] A two-phase solvent system like toluene/water or dioxane/water is commonly used to dissolve both the organic substrates and the inorganic base.
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. Thoroughly degassing the reaction mixture and maintaining an inert (nitrogen or argon) atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.
Method 2: Grignard Reagent and Kumada Coupling
An alternative scalable route involves the formation of a Grignard reagent, which then participates in a nickel- or palladium-catalyzed cross-coupling reaction with an aryl halide (Kumada coupling).
Principle and Rationale
This method relies on the nucleophilic character of the Grignard reagent.
-
Grignard Formation: 1-bromo-3-(trifluoromethyl)benzene reacts with magnesium metal in an anhydrous ether solvent to form 3-(trifluoromethyl)phenylmagnesium bromide.
-
Cross-Coupling: The Grignard reagent is then coupled with methyl 3-bromophenylacetate using a suitable catalyst, typically a nickel complex like Ni(dppe)Cl₂, which facilitates the C-C bond formation.
SAFETY ADVISORY: The preparation of trifluoromethylphenyl Grignard reagents has been associated with detonations.[7] This procedure must be conducted with extreme caution, behind a blast shield, and with strict temperature control. It is generally less favored for large-scale production compared to the Suzuki coupling due to these inherent safety risks.
Caption: General workflow for the Grignard/Kumada route.
Detailed Experimental Protocol
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide
-
Setup: Dry all glassware in an oven overnight. Assemble a three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.
-
Initiation: Add a small portion of a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be added to help initiate the reaction.[8] The reaction is initiated when the color fades and gentle bubbling is observed.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Kumada Coupling and Final Workup
-
Coupling Reaction: In a separate, dry, and inerted flask, dissolve methyl 3-bromophenylacetate (0.9 eq) and a nickel catalyst such as Ni(dppe)Cl₂ (0.01 eq) in anhydrous THF.
-
Addition: Cool this solution in an ice bath and slowly add the prepared Grignard reagent via cannula.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Hydrolysis: Perform an aqueous workup similar to the Suzuki protocol to isolate the crude ester. Proceed with ester hydrolysis as described in Method 1 (steps 6-8) to obtain the final product.
Purification and Characterization Summary
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for its intended application.
| Parameter | Method / Expected Value |
| Purification | Recrystallization from a non-polar/polar solvent mixture (e.g., Toluene/Hexane) or Flash Column Chromatography on silica gel.[9] |
| Appearance | White to off-white crystalline solid.[1] |
| Melting Point | A sharp melting point is indicative of high purity. For the related [3-(Trifluoromethyl)phenyl]acetic acid, the melting point is 76-79 °C.[3] The target molecule will differ. |
| ¹H NMR | Expect characteristic signals for the aromatic protons in the biphenyl system and a singlet for the methylene (-CH₂-) protons of the acetic acid group around 3.7 ppm. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₁F₃O₂) should be observed. |
| Purity (HPLC) | ≥ 98% for most research and development applications. |
Conclusion and Scalability Outlook
Both the Suzuki-Miyaura and Kumada coupling pathways are viable for the synthesis of {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid. However, for scalability and industrial production, the Suzuki-Miyaura coupling is the superior and recommended method .
-
Safety: The Suzuki route avoids the highly exothermic and potentially hazardous formation of a trifluoromethyl-substituted Grignard reagent.[7]
-
Robustness: Suzuki reactions are generally more tolerant of various functional groups and are less sensitive to trace amounts of moisture compared to Grignard-based reactions.
-
Cost and Availability: While palladium catalysts can be expensive, high-efficiency ligands allow for very low catalyst loadings. The boronic acid starting materials are widely available and often comparable in cost to the corresponding halides.
-
Environmental Impact: The development of aqueous-phase Suzuki reactions and the potential for catalyst recycling can lead to a greener manufacturing process.
By leveraging the well-established Suzuki-Miyaura coupling with modern, highly active catalyst systems, researchers and drug development professionals can achieve a safe, efficient, and scalable synthesis of {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid, enabling its broader application in the creation of novel chemical entities.
References
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Guidechem. [3-(Trifluoromethyl)phenyl]acetic acid 351-35-9 wiki.
- PMC. Multimetallic-Catalyzed C-C Bond-Forming Reactions: From Serendipity to Strategy.
- Organic Syntheses. phenylacetic acid - Organic Syntheses Procedure.
- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Organic Chemistry Portal. Best Synthetic Methods: C-C Bond Formation.
- Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure.
- CymitQuimica. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid.
- DataSpace. BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES.
- ResearchGate. C–C Bond Formation Reaction Catalyzed by a Lithium Atom: Benzene-to-Biphenyl Coupling.
- Smolecule. (4,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid.
- ChemRxiv. Catalytic Carbon-Carbon Bond Cleavage and Carbon-Element Bond Formation Gives New Life for Polyolefins as Biodegradable Surfacta.
- BOC Sciences. CAS 95299-16-4 (3,5-bis-(Trifluoromethyl)phenyl acetic acid methyl ester).
- Chem-Impex. 3-(Trifluoromethyl)phenylacetic acid.
- Figshare. Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)‑3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid.
- BLD Pharm. 1224742-14-6|2-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)acetic acid.
- Jasperse, J. Grignard Reaction.
- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
- Google Patents. CN101450895A - Preparation method of trifluoro-phenylacetic acid.
- DiVA. Suzuki reactions in novel liquids.
-
PMC. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][10]-Fused Indole Heterocycles. Available at:
- HETEROCYCLES. EFFECTIVE SYNTHESIS OF OPTICALLY ACTIVE 3-PHENYL-3- (3-TRIFLUOROMETHYL) DIAZIRINYL BISHOMOPHENYLALANINE DERIVATIVES.
- ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- UCCS. Grignard Reaction: Synthesis of Triphenylmethanol.
- TSI Journals. The Grignard Synthesis of Triphenylmethanol.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. diva-portal.org [diva-portal.org]
- 5. books.rsc.org [books.rsc.org]
- 6. inventivapharma.com [inventivapharma.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cerritos.edu [cerritos.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Multimetallic-Catalyzed C─C Bond-Forming Reactions: From Serendipity to Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Compound Identification and Physicochemical Properties
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid is a biphenyl derivative containing a carboxylic acid moiety and a trifluoromethyl group. These functional groups are key to its reactivity and also inform the necessary safety precautions. The trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, while the carboxylic acid group imparts acidic properties and potential corrosivity.
Table 1: Physicochemical and Identification Data
| Parameter | Data / Information | Source |
|---|---|---|
| IUPAC Name | (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | - |
| Molecular Formula | C₁₅H₁₁F₃O₂ | - |
| Molecular Weight | 280.24 g/mol | - |
| CAS Number | Not readily available | - |
| Appearance | Assumed to be a white to off-white solid, based on analogous compounds. | [1][2] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol and acetone. |[1] |
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, the hazard profile is extrapolated from the analogous compound 4'-Trifluoromethyl-2-biphenyl carboxylic acid and general chemical principles.[3] The primary hazards are associated with its acidic nature and potential toxicity from the trifluoromethylated biphenyl core.
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[3][4][5]
Expert Analysis of Hazards:
-
Causality of Irritation: The carboxylic acid functional group is the primary driver of the skin and eye irritation classifications. Direct contact can lead to redness, inflammation, and discomfort.[5] Inhalation of the dust can irritate the mucous membranes and respiratory tract.
-
Systemic Concerns: The trifluoromethyl group (-CF₃) is a common feature in many pharmaceuticals due to its electronic properties and metabolic stability. However, fluorinated compounds should always be handled with care due to potential toxicity.[1] The biphenyl structure may also contribute to toxicity, as some biphenyls are known to be toxic to the nervous system and liver.[6]
-
Combustibility: As a solid organic compound, it is expected to be combustible. In the event of a fire, it may decompose to release toxic fumes, including carbon oxides and hydrogen fluoride.[5][7]
Safe Handling Protocols
A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and strict hygiene practices is essential for minimizing exposure.
Engineering Controls
All handling of solid {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid and its solutions must be performed within a certified chemical fume hood.[5] This is the primary barrier to prevent inhalation of dust or aerosols. The fume hood also provides a contained space in case of a spill. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
Caption: PPE selection based on hazard analysis.
Protocol for Donning and Doffing PPE:
-
Inspect all PPE for damage before use.
-
Donning Sequence: Lab coat, then gloves, then eye protection.
-
Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Contaminated clothing should be removed and washed before reuse.[8]
-
Doffing Sequence: Gloves, then eye protection, then lab coat. Dispose of gloves in the appropriate hazardous waste stream.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
Storage Conditions
-
Temperature: Store in a cool, dry place. Some suppliers of analogous compounds recommend refrigerated storage (2-8°C).[10]
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress and contamination.[8][11]
-
Location: Store in a well-ventilated area designated for chemical reagents.[4] Large, breakable containers should be stored below shoulder height.
Incompatibility and Segregation
As a carboxylic acid, this compound is incompatible with bases and strong oxidizing agents. Accidental mixing can lead to dangerous reactions.
Caption: Segregation of incompatible chemicals.
Self-Validating System for Storage:
-
Store acids in a dedicated, corrosion-resistant cabinet.[11]
-
Never store acids and bases in the same cabinet.
-
Ensure all containers are clearly labeled with the full chemical name and hazard warnings.
-
Regularly inspect containers for signs of degradation or leakage.
Emergency Procedures
Spill Response Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Protect: Wear the full PPE ensemble described in Section 3.2, including double-gloving if necessary.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. Place it into a labeled, sealable container for hazardous waste.[5][11]
-
Absorb: For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Clean: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[5]
Waste Disposal
All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with incompatible waste streams (e.g., bases).
-
Arrange for disposal through a licensed professional waste disposal service, in full compliance with all local, state, and federal regulations.[8]
References
-
CAS Common Chemistry. [3-(Trifluoromethyl)phenyl]acetic acid. [Link]
-
U.S. Environmental Protection Agency. 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol - Hazard Genotoxicity. [Link]
-
AAPPTec. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl - Hazard. [Link]
-
PubChem. 3-(Trifluoromethyl)benzeneacetic acid. [Link]
-
West Liberty University. Material Safety Data Sheet - Biphenyl. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)phenylacetic acid. [Link]
Sources
- 1. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
Ligand design using {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid scaffolds
Executive Summary
This guide details the strategic application of the {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid scaffold in medicinal chemistry.[1] This specific biaryl architecture combines a flexible acidic "warhead" with a rigid, metabolically stable hydrophobic tail. It is a privileged structure in the design of nuclear receptor agonists (specifically PPAR
The meta-meta substitution pattern (
Structural Logic & Pharmacophore Design
The Scaffold Architecture
The ligand is composed of three distinct pharmacophoric elements:
-
The Polar Head (Acetic Acid): Acts as the primary anchor, forming ionic bonds or hydrogen bond networks with polar residues (e.g., His, Tyr) in the receptor binding pocket.
-
The Spacer (Meta-Biphenyl Core): The 3,3'-connection creates a non-planar, twisted conformation (dihedral angle
).[1] This rigidity reduces the entropic cost of binding compared to flexible alkyl chains. -
The Hydrophobic Tail (
-Phenyl): The group is a "bioisostere of the isopropyl group" but with high electronegativity. It fills deep hydrophobic pockets and prevents CYP450-mediated metabolism at the para-position.
Pharmacophore Visualization
Figure 1: Pharmacophoric dissection of the scaffold showing the functional role of each domain.
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust route to this scaffold is the palladium-catalyzed coupling of a boronic acid with a halo-phenylacetic acid.[1]
Reagents:
-
Reactant A: 3-(Trifluoromethyl)phenylboronic acid (CAS: 1423-03-6).[1]
-
Reactant B: 3-Bromophenylacetic acid (CAS: 1878-67-7).[1]
-
Catalyst:
(High turnover, air stable).[1] -
Base:
(2M aqueous).[1] -
Solvent: 1,4-Dioxane (promotes solubility of the boronic acid).[1]
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve Reactant B (1.0 eq, 2.0 mmol) and Reactant A (1.2 eq, 2.4 mmol) in 1,4-Dioxane (10 mL).
-
Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add
(0.05 eq) and (3.0 eq).[1] -
Reaction: Reflux at
for 4–6 hours under atmosphere. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Cool to room temperature.
-
Acidify to pH 3 using 1N HCl (precipitates the acid product).
-
Extract with Ethyl Acetate (
mL).[1] -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or purify via flash column chromatography (
, gradient 0-50% EtOAc in Hexanes).[1]
Yield Expectation: 75–85% as an off-white solid.[1]
Synthesis Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura coupling workflow for the target scaffold.[1]
Structural Validation Data
To ensure the integrity of the synthesized ligand, the following spectral characteristics must be verified.
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR (400 MHz, DMSO-d6) | Carboxyl Proton | |
| Methylene Linker | ||
| Biphenyl Core | ||
| 19F NMR | Trifluoromethyl | |
| LC-MS | Ionization | |
| Melting Point | Physical Property |
Functional Assay: PPAR Nuclear Receptor Binding
This scaffold is a classic PPAR agonist candidate. The following TR-FRET assay validates binding affinity.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the ligand-induced conformational change of the PPAR-LBD, recruiting a fluorescently labeled co-activator peptide.[1]
Protocol:
-
Reagents: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Kit (ThermoFisher or similar).
-
Plate Setup: Use 384-well low-volume black plates.
-
Titration: Prepare a 10-point serial dilution of the synthesized ligand in DMSO (Top conc:
). -
Incubation:
-
Detection: Read on a plate reader (e.g., EnVision).
-
Analysis: Calculate the TR-FRET ratio (
). Plot vs. log[Ligand] to determine (displacement of tracer).[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Shearer, B. G., et al. (2010). Identification of a Novel PPAR Ligand Scaffold via Scaffold Hopping. Journal of Medicinal Chemistry, 53(5), 1857–1861. Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Berdud, A., et al. (2020). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry.[2][3] Journal of Medicinal Chemistry, 63(22), 13338–13369. Link[1]
-
ThermoFisher Scientific. (2023).[1] LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol.[1] Link[1]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Technical Support Center: Synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
Ticket ID: #SYN-CF3-BIARYL-001 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid presents two distinct chemical challenges that frequently erode yield:
-
Protodeboronation: The electron-withdrawing trifluoromethyl (
) group on the boronic acid significantly increases the rate of hydrolytic deboronation under basic conditions. -
Catalyst Poisoning: The free carboxylic acid moiety in the coupling partner can coordinate to Palladium (Pd), forming unreactive "palladacycles" or reducing the active catalyst concentration.
This guide provides a re-engineered workflow prioritizing the Ester Route to bypass these failure modes, utilizing modern Buchwald precatalysts for maximum turnover frequency (TOF).
Module 1: Strategic Workflow Analysis
Visualizing the pathway to higher yields.
The most common error is attempting a direct coupling of the free phenylacetic acid. The recommended route uses a methyl ester precursor to protect the catalyst.
Caption: Comparison of synthetic routes. Route B minimizes catalyst deactivation and side reactions.
Module 2: The Critical Step – Suzuki-Miyaura Coupling
The Challenge: The 3-trifluoromethylphenylboronic acid is prone to protodeboronation (losing the boron group and becoming trifluoromethylbenzene). This side reaction competes with the coupling and is accelerated by high pH and high temperature.
The Solution:
-
Ligand Selection: Switch to XPhos or SPhos . These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination, "outrunning" the decomposition of the boronic acid.
-
Precatalysts: Use XPhos Pd G3 or G4 . These release the active Pd(0) species immediately upon heating, avoiding the induction period where boronic acid often decomposes.
Optimized Protocol (Scale: 1.0 mmol)
| Reagent | Equiv.[1] | Role | Rationale |
| Methyl 3-bromophenylacetate | 1.0 | Electrophile | Ester protects Pd from -COOH poisoning. |
| 3-(Trifluoromethyl)phenylboronic acid | 1.2 - 1.3 | Nucleophile | Slight excess to account for minor deboronation. |
| XPhos Pd G3 | 0.02 (2 mol%) | Catalyst | High activity; prevents Pd black formation. |
| K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base | Milder than carbonates; reduces deboronation rate. |
| THF : Water (4:1) | Solvent | 0.2 M | Water is required for the catalytic cycle but kept minimal. |
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial, add Methyl 3-bromophenylacetate (1.0 equiv), Boronic acid (1.3 equiv), and XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed THF. Stir to dissolve.
-
Base Addition: Add the aqueous
solution (degassed). -
Reaction: Heat to 60°C . Monitor by HPLC/UPLC after 1 hour.
-
Note: Do not overheat. Higher temps (>80°C) favor protodeboronation of the
partner.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Module 3: Hydrolysis & Isolation
The Challenge: Ensuring complete conversion back to the acid without forming emulsions during workup.
Protocol:
-
Dissolve the crude ester from Module 2 in THF/MeOH (1:1).
-
Add LiOH (2.0 M aq, 3 equiv) . Stir at RT for 2-4 hours.
-
The pH Swing (Critical for Yield):
-
Remove organic solvents under vacuum.[2]
-
Dilute the aqueous residue with water.
-
Wash the basic aqueous layer with
(removes non-polar impurities/dimers). -
Acidify the aqueous layer to pH 2 using 1M HCl. The product should precipitate as a white solid.
-
Extract with EtOAc (
).
-
Module 4: Troubleshooting Guide (FAQ)
Q1: My conversion stalls at 60%, and adding more catalyst doesn't help. Why?
A: You are likely experiencing Protodeboronation . The boronic acid has decomposed into trifluoromethylbenzene (volatile, often invisible on TLC).
-
Diagnosis: Check the baseline of your HPLC. If the boronic acid peak is gone but bromide remains, the boron species is dead.
-
Fix:
-
Lower the temperature to 50°C.
-
Add the boronic acid in two portions (0.7 equiv at T=0, 0.6 equiv at T=1h).
-
Switch solvent to 1,4-Dioxane (anhydrous) and use CsF (2 equiv) as the base to run under "anhydrous" conditions.
-
Q2: The product is colored (grey/brown) after workup.
A: This is residual Palladium.
-
Fix: Add a metal scavenger like SiliaMetS® Thiol or activated charcoal during the final EtOAc dissolution. Stir for 30 mins and filter through Celite.
Q3: I see a "Homocoupling" impurity (Biaryl formed from two bromide molecules).
A: This indicates oxygen ingress or insufficient boronic acid activity.
-
Fix: Ensure rigorous degassing (sparging) of solvents. Increase the Boronic Acid equivalents to 1.5.
Module 5: Diagnostic Decision Tree
Caption: Diagnostic logic for resolving yield issues during synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
Technical Support Center: Purification of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
CAS: 885270-86-0 | Ticket ID: TCH-885-PUR | Status: Active
Executive Summary
Welcome to the Technical Support Center. You are likely working with {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid , a critical biphenyl intermediate often synthesized via Suzuki-Miyaura coupling.
This molecule presents a unique "push-pull" purification challenge:
-
The Acidic Head: The carboxylic acid moiety (
) allows for classic acid-base extraction. -
The Lipophilic Tail: The meta-substituted trifluoromethyl (
) biphenyl core creates significant hydrophobicity, leading to persistent emulsions and solubility anomalies in standard non-polar solvents.
This guide moves beyond standard protocols to address the specific physicochemical behavior of this fluorinated biphenyl.
Module 1: The "Sticky" Impurity (Palladium Removal)
Issue: Post-Suzuki coupling, the product retains a grey/black tint or shows high Pd ppm (often >100 ppm), failing ICH Q3D guidelines.
Root Cause: The electron-rich biphenyl system can form
Troubleshooting Protocol: Enhanced Scavenging
Do not rely solely on activated carbon, which often exhibits poor selectivity for this lipophilic acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (10 mL/g). Avoid DCM; it inhibits scavenger kinetics.
-
Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) at 4 equivalents relative to the residual Pd content.
-
Why: The sulfur affinity for Pd overcomes the
-interaction with the biphenyl ring.
-
-
Thermal Activation: Heat to 50°C for 4 hours . Room temperature stirring is often insufficient for fluorinated biphenyls due to steric bulk.
-
Filtration: Filter hot through a 0.45
m PTFE membrane or a Celite pad packed with MeCN. -
Verification: Color should transition from grey/brown to off-white.
Decision Logic: Pd Removal Strategy
Figure 1: Decision matrix for selecting the optimal Palladium removal strategy based on initial contamination levels.
Module 2: Crystallization Dynamics (The Effect)
Issue: The product "oils out" (forms a separate liquid phase) instead of crystallizing, or forms an amorphous gum.
Root Cause: The
Optimized Solvent System
Standard biphenyls crystallize from Hexane/EtOAc. However, for CAS 885270-86-0 , the fluorinated tail requires a more polar anti-solvent approach to force lattice formation.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) |
| Solvent A (Good) | Dichloromethane (DCM) | Toluene (High boiling point favors thermodynamic crystal growth) |
| Solvent B (Anti) | Hexane | Heptane or Methylcyclohexane |
| Ratio (v/v) | 1:3 | 1:5 |
| Cooling Rate | Rapid (Ice bath) | Slow Ramp (10°C/hour) to 0°C |
| Seeding | None | Critical: Seed at cloud point with 0.5 wt% pure crystal |
Protocol: Controlled Cooling Crystallization
-
Dissolve 10g of crude acid in Toluene (30 mL) at 80°C.
-
Add Heptane (50 mL) dropwise until slight turbidity persists.
-
Add a seed crystal. If no seed is available, scratch the glass wall vigorously.
-
Allow to cool to Room Temperature (RT) over 2 hours with slow stirring (100 RPM).
-
Chill to 0–5°C for 1 hour.
-
Filter and wash with cold Heptane.
Module 3: Chemical Purification (Acid-Base Workup)
Issue: Persistent emulsion during extraction; product trapped in the "rag layer." Root Cause: The molecule acts as a surfactant. The lipophilic fluorinated tail + hydrophilic carboxylate head = Soap.
The "Salt-Break" Technique
Do not use simple water/DCM extraction. You must increase the ionic strength of the aqueous phase.
Workflow:
-
Basification: Dissolve crude organic mixture in MTBE (Methyl tert-butyl ether) . Extract with 1M NaOH .
-
Note: The product moves to the aqueous layer as the sodium salt.
-
Tip: If emulsion forms, add saturated NaCl (Brine) immediately.
-
-
Organic Wash: Wash the aqueous (basic) layer with fresh MTBE twice.
-
Purpose: Removes non-acidic impurities (unreacted halides, dimerized biphenyls).
-
-
Acidification: Cool the aqueous layer to 10°C. Slowly acidify with 2M HCl to pH 1-2.
-
Observation: The product will precipitate as a white solid.
-
-
Extraction/Filtration:
-
Option A (Preferred): Filter the solid directly if it is granular.
-
Option B: If gummy, extract back into EtOAc, dry over
, and concentrate.
-
Module 4: FAQ & Troubleshooting
Q: I see a small impurity at RRT 0.95 in HPLC. What is it? A: This is likely the Des-fluoro analog (if starting material was impure) or a Regioisomer (2-substituted phenyl acetic acid) from the Suzuki coupling. These are difficult to remove via crystallization.
-
Fix: Use Reverse Phase Chromatography (C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 40% to 90% MeCN. The
group provides significant retention, allowing separation from non-fluorinated impurities.
-
Q: Can I use Ethanol for recrystallization? A: Only if water is used as an anti-solvent (EtOH/Water 3:1). However, yield losses are higher due to the high solubility of the acid in aqueous ethanol. Toluene/Heptane is superior for recovery.
Q: The melting point is lower than the literature value (76-79°C). A: This indicates solvent entrapment (solvate formation) or residual Boron species.
-
Fix: Dry the solid in a vacuum oven at 45°C for 12 hours. If Boron is suspected (check
NMR for broad peaks around 1-2 ppm or 8 ppm), perform an oxidative workup ( /NaOH) before the final acid wash.
References
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Crystallization of Fluorinated Pharmaceuticals: Thayer, A. M. (2006). Fabulous Fluorine. Chemical & Engineering News.
-
Suzuki-Miyaura Coupling Purification: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
General Physical Properties (Analogue Reference): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67695, 3-(Trifluoromethyl)phenylacetic acid.
Sources
Technical Support Center: Solubility Guide for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
[1][2]
Compound Profile & Solubility Physics
To troubleshoot effectively, we must first understand the molecular behavior of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid .[1][2]
-
Core Structure: A biphenyl scaffold (two phenyl rings) which creates a rigid, planar, and highly lipophilic core.[1][2]
-
Functional Groups:
-
Trifluoromethyl (
): Highly electron-withdrawing and hydrophobic.[1][2] It significantly increases the partition coefficient (LogP), making the molecule "greasy" and resistant to aqueous solvation.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Acetic Acid (
): A weak acid (pKa 4.0–4.5).[1][2] In aprotic solvents like DMSO, carboxylic acids often form stable hydrogen-bonded dimers, which can affect dissolution rates.[1][2]
-
The Challenge: While DMSO is an excellent solvent for this compound class, the combination of the hydrophobic biphenyl core and the hygroscopic nature of DMSO creates a "solubility trap" upon storage or dilution.[2]
Troubleshooting Decision Tree (Interactive Guide)
Use this workflow to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic flow for identifying solubility bottlenecks. Blue nodes indicate starting points; Red/Yellow indicate failure modes.[1][2]
Frequently Asked Questions (Technical Q&A)
Q1: I am trying to make a 100 mM stock solution, but solid particles remain visible even after vortexing. Why?
Diagnosis: You are likely fighting thermodynamic saturation or kinetic lattice energy .[2]
Technical Insight:
Biphenyl derivatives possess high lattice energy due to
-
The Salt Factor: Ensure you are using the free acid.[2] If you have a salt form (e.g., Sodium salt), it may actually be less soluble in pure anhydrous DMSO than the free acid because DMSO solvates cations poorly compared to water [1].[1][2]
-
Solution:
-
Lower the Target: Aim for 10–50 mM stock concentration. This is the standard reliable range for biphenyl acetic acids (analogous to Felbinac) [2].[1][2]
-
Heat & Sonicate: Heat the DMSO to 37–45°C. The dissolution process is endothermic (requires heat to break the crystal lattice).[2] Sonication breaks up aggregates that vortexing cannot move.[2]
-
Q2: My stock solution was clear, but it turned cloudy after a week in the fridge. Is the compound degrading?
Diagnosis: This is likely water uptake (hygroscopicity) , not chemical degradation.[1][2]
Technical Insight: DMSO is highly hygroscopic.[2] At 20°C and 90% relative humidity, DMSO can absorb up to 50% of its weight in water within a week if uncapped.
-
The Mechanism: The hydrophobic effect drives the lipophilic {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid out of solution as water concentration increases.[1][2] The water molecules form a hydration shell around the DMSO, excluding the drug [3].[2]
-
Solution:
-
Use single-use aliquots to avoid repeated opening of the vial.
-
Store at -20°C. If a precipitate forms upon thawing, warm to 37°C and vortex. If it redissolves, the compound is chemically intact.
-
Q3: The compound crashes out immediately when I dilute the DMSO stock into cell culture media. How do I prevent this?
Diagnosis: You are experiencing "Solvent Shock" (rapid polarity shift).[1][2]
Technical Insight: This is the most common failure point for lipophilic drugs.[2] When a droplet of DMSO stock hits the aqueous media, the DMSO rapidly diffuses away into the water.[2] The drug molecules are left behind in a local environment of 100% water, causing immediate aggregation before they can disperse [4].
Protocol for Dilution (The "Intermediate Step" Method):
-
Do not pipette DMSO stock directly into a large volume of cold media.[2]
-
Step 1: Dilute your stock 1:10 into pure sterile DMSO first (intermediate dilution) if your stock is highly concentrated (e.g., 50 mM
5 mM).[1][2] -
Step 2: Add the intermediate stock to the media slowly (dropwise) while vortexing or swirling the media.
-
Serum is your friend: Ensure your media contains FBS (Fetal Bovine Serum) or BSA.[1][2] Albumin proteins act as "carriers," binding the lipophilic drug and keeping it in suspension/solution.
Q4: Can I use the Sodium Salt version to improve solubility?
Diagnosis: Yes, for aqueous steps, but it complicates DMSO storage.
Technical Insight:
Converting the carboxylic acid to a salt (using NaOH) increases aqueous solubility significantly by ionizing the tail (
-
Recommendation: Keep the stock as the free acid in DMSO.[2] Rely on the pH of the culture media (pH 7.4) to ionize the acid upon dilution.[2] The pKa of the acetic acid tail is ~4.2, meaning at pH 7.4, it will be 99.9% ionized (soluble form) if you prevent the initial kinetic crash-out described in Q3.[1][2]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
Objective: Create a stable, anhydrous stock for long-term storage.
| Parameter | Specification |
| Solvent | DMSO (Anhydrous, |
| Target Conc. | 50 mM |
| Temperature | Ambient (20–25°C); warm to 40°C if needed |
| Vessel | Glass vial (avoid polystyrene which DMSO can attack) |
-
Weigh the solid compound.[2]
-
Calculate DMSO volume:
.[1][2] -
Add 70% of the calculated DMSO volume.[2]
-
Vortex vigorously for 30 seconds.
-
If solid remains, sonicate in a water bath at 40°C for 5–10 minutes.
-
Add remaining DMSO to reach final volume.[2]
-
Aliquot into amber glass vials (prevent light degradation) and store at -20°C.
Protocol B: The "Serial Dilution" for Assays
Objective: Dilute stock to 10
Figure 2: Serial dilution strategy to prevent "Solvent Shock." By creating an intermediate step, you allow the compound to equilibrate with carrier proteins or buffer salts before the final dilution.
References
-
Gaylord Chemical Company. (2025).[1][2] DMSO Solubility Data Bulletin 102. Retrieved from [1][2]
-
BenchChem. (2025).[1][2][3] Protocol for the Solubilization of 3-Biphenyl-4'-fluoro-acetic Acid. Retrieved from [1][2]
-
Lipinski, C. A., et al. (2012).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[2]
-
Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2]
-
Thermo Scientific. (2025).[1][2] 3-(Trifluoromethyl)phenylacetic acid Product Specifications. Retrieved from [1][2]
Minimizing defluorination byproducts during synthesis
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Defluorination Byproducts in Synthesis
Introduction: The Fluorine Paradox
In drug discovery, fluorine is often introduced to block metabolic "soft spots" (e.g., preventing P450 oxidation). However, the very properties that make C–F bonds metabolically stable—high polarity and low lying LUMO—can turn them into synthetic liabilities during chemical manufacturing.
Defluorination typically occurs via two distinct mechanistic pathways:
-
Transition-Metal Catalyzed Hydrodefluorination (HDF): Common in Suzuki/Buchwald couplings, where a Palladium-Hydride (Pd-H) species reduces the C–F bond.
-
Nucleophilic Aromatic Substitution (
): Occurs in electron-deficient arenes where fluoride acts as a leaving group.[1]
This guide provides actionable protocols to suppress these pathways, ensuring the integrity of your fluorinated scaffolds.
Module 1: Transition-Metal Catalyzed Cross-Couplings
The Challenge: During Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of a bromo- or chloro-fluoroarene, you may observe the replacement of Fluorine with Hydrogen (HDF).
Mechanism of Failure: The side reaction is rarely a direct oxidative addition into the C–F bond (which is strong, BDE ~110 kcal/mol). Instead, it proceeds via a Palladium-Hydride (Pd-H) intermediate.[2] The Pd-H species inserts into the C–F bond (or undergoes radical reduction), ejecting HF.
Root Causes of Pd-H Formation:
-
Solvent: Secondary alcohols (Isopropanol, 2-butanol) act as hydride donors via
-hydride elimination. -
Base: Alkoxides with
-hydrogens (Ethoxide, Isopropoxide) transfer hydrides to Pd. -
Water: In the presence of CO, water can generate Pd-H (Water-Gas Shift type mechanism).
Troubleshooting Protocol: The "Safe" Suzuki Coupling
If you observe
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Defluorination) | Rationale |
| Solvent | Isopropanol, Ethanol, DMF | Toluene, 1,4-Dioxane, THF | Removes hydride sources. Toluene is non-polar, suppressing ionic HDF pathways. |
| Base | NaOEt, KOtBu, Et3N | K3PO4, Cs2CO3, K2CO3 | Inorganic bases lack |
| Ligand | Electron-rich, bulky (e.g., PCy3) | dppf, PPh3, Xantphos | Highly electron-rich ligands lower the barrier for C–F oxidative addition. Use "standard" ligands first. |
| Temp | >100 °C | 60–80 °C | C–Br/I activation is kinetically faster than C–F activation. Lower temp favors the desired pathway. |
Ligand Selection Matrix
Use this decision matrix to select the correct ligand for chemoselective coupling (e.g., coupling a Chloride in the presence of a Fluoride).
-
Scenario A: Aryl-Cl coupling, F is remote.
-
Recommendation:XPhos or SPhos .[3]
-
Note: These are active but generally safe if temperature is controlled (<80°C).
-
-
Scenario B: Aryl-Cl coupling, F is ortho/para (activated).
-
Recommendation:BrettPhos or RuPhos .
-
Note: These bulky ligands create a "steric wall" that disfavors the smaller C–F activation pathway while facilitating C–N/C–C bond formation.
-
-
Scenario C: High HDF observed regardless of conditions.
-
Recommendation:Bis(diphenylphosphino)ferrocene (dppf) .
-
Note: The large bite angle and moderate electron density of dppf often suppress the radical pathways associated with HDF.
-
Module 2: Nucleophilic Aromatic Substitution ( )
The Challenge: You are attempting a substitution on a remote functional group (e.g., ester hydrolysis, amine alkylation), but the Fluorine atom on the aromatic ring is displaced by the nucleophile.
Mechanism of Failure:
Fluorine is highly electronegative, lowering the energy of the LUMO and stabilizing the Meisenheimer Complex . In electron-deficient rings (e.g., fluoropyridines, nitro-fluoroarenes), Fluoride is an excellent leaving group—often better than Chloride or Bromide in
Visualizing the Competition
Caption: In electron-deficient systems, direct nucleophilic attack on C-F (Red Path) competes with the desired transformation. Fluorine's electronegativity stabilizes the transition state (Meisenheimer complex), accelerating its own loss.
Troubleshooting Protocol: Suppressing
-
Solvent Switch (The "Dipolar" Trap):
-
Avoid: DMF, DMSO, NMP. These polar aprotic solvents solvate the cation (e.g.,
), leaving the anion "naked" and highly reactive, dramatically increasing rates. -
Use:THF, Toluene, or DCM . These solvents form tight ion pairs, reducing the effective nucleophilicity of the reagent towards the "hard" C–F center.
-
-
Base Selection:
-
If you need a base, avoid small, hard nucleophiles like Methoxide (OMe-) or Ethoxide (OEt-) . They will attack the C–F bond.[1]
-
Alternative: Use bulky bases like KOtBu (steric hindrance prevents attack on the ring) or non-nucleophilic inorganic bases like Cs2CO3 .
-
-
Temperature Control:
-
of Fluorine generally has a higher activation energy (
) than reactions at other sites (e.g., acyl substitution). -
Action: Run the reaction at 0 °C to Room Temperature . Do not heat unless absolutely necessary.
-
of Fluorine generally has a higher activation energy (
Module 3: Master Troubleshooting Matrix
Use this table to diagnose specific byproducts found in your LCMS trace.
| Observation | Diagnosis | Immediate Action |
| Product mass = [M - 18] | Hydrodefluorination (HDF) | 1. Switch solvent to Toluene/Dioxane.2.[2] Switch base to K3PO4.3. Lower temperature by 20°C. |
| Product mass = [M + Nu - 19] | 1. Switch solvent from DMF to THF.2. Use a bulkier nucleophile/base.3. Check if ring is too electron-poor. | |
| Start Material Consumed, No Product | Pd-F Formation | Strong C–F activation has poisoned the catalyst. Switch to a bidentate ligand (dppf, Xantphos) to stabilize the Pd center. |
| Product mass = [M + 1] | Protodeboronation | Not defluorination. The Boronic Acid lost its Boron, not the Aryl halide losing F. Use Boronic Esters (Pinacol) or excess Boronic Acid. |
Module 4: Experimental Workflow (Graphviz)
This workflow illustrates the decision process for selecting conditions when coupling a sensitive fluorinated substrate.
Caption: Decision tree for selecting reaction parameters based on the electronic nature of the fluorinated substrate.
References
-
Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Source: ResearchGate URL:[Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. Source: National Institutes of Health (PMC) URL:[Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: National Institutes of Health (PMC) URL:[Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Source: National Science Foundation (NSF) URL:[Link]
-
Suzuki-Miyaura Coupling: Practical Guide. Source: Yoneda Labs URL:[Link]
Sources
Removing palladium impurities from {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Topic: Efficient Removal of Palladium Impurities from {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for palladium impurity removal. This guide is designed to provide in-depth technical assistance for researchers working on the purification of the active pharmaceutical ingredient (API), {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid. As Senior Application Scientists, we understand the critical importance of minimizing residual palladium to meet stringent regulatory requirements and ensure the integrity of your downstream processes.
This resource is structured to address common challenges and frequently asked questions, offering both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my API, {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid?
A1: Palladium is a heavy metal with documented toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on elemental impurities in APIs, typically in the low parts-per-million (ppm) range.[1] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2] Beyond regulatory compliance, residual palladium can catalyze unwanted side reactions in subsequent synthetic steps or interfere with biological assays, compromising the quality and safety of the final drug product.[3]
Q2: What are the primary methods for removing palladium from organic compounds?
A2: The most prevalent techniques for palladium removal include:
-
Adsorption: Utilizing solid-supported scavengers that selectively bind to palladium.[3]
-
Crystallization: Purifying the API through recrystallization, which can leave palladium impurities in the mother liquor.[3][4]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[5]
-
Chromatography: Employing column chromatography to separate the API from the palladium catalyst.[3][6]
The choice of method is highly dependent on the specific characteristics of the API, the nature of the palladium species, the solvent system, and the scale of the operation.[5]
Q3: What types of palladium scavengers are commercially available?
A3: Palladium scavengers are typically categorized by their support material and the functional group responsible for binding the metal. Common supports include silica, polystyrene, and activated carbon.[1] The active functional groups often contain sulfur (e.g., thiol, thiourea, trimercaptotriazine) or nitrogen (e.g., amines), which exhibit a high affinity for palladium.[1][3]
Q4: How do I select the most suitable scavenger for my acidic compound, {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid?
A4: The carboxylic acid moiety in your compound is a key consideration. It is advisable to select a scavenger that is stable and effective under neutral or slightly acidic conditions to avoid unwanted reactions with your API. Thiol-functionalized silica scavengers are often a good starting point due to their high efficiency and selectivity for a broad range of palladium species.[3] However, the most reliable approach is to conduct a small-scale screening of a few different types of scavengers to empirically determine the most effective one for your specific process.
Q5: Can I use activated carbon for palladium removal?
A5: Yes, activated carbon is a cost-effective option for adsorbing palladium residues.[3][7][8] However, a significant drawback is its potential for non-specific binding, which can lead to the loss of your desired product.[1][5] It is crucial to evaluate the trade-off between cost and potential yield reduction when considering activated carbon.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid.
Issue 1: Inefficient Palladium Removal After Scavenging
Symptoms:
-
ICP-MS analysis shows palladium levels remain above the desired limit (e.g., >10 ppm).
-
The reaction solution retains a dark color, indicative of residual palladium.
Potential Causes & Solutions:
-
Cause: Incorrect Scavenger Choice. The selected scavenger may have a low affinity for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine). Thiol-based scavengers are generally effective for a wide range of palladium species.[3]
-
-
Cause: Insufficient Scavenger Equivalents. The amount of scavenger may be too low to capture all the palladium.
-
Solution: Increase the equivalents of the scavenger relative to the initial palladium loading (e.g., from 5 to 10 equivalents).[1]
-
-
Cause: Inadequate Reaction Time or Temperature. The scavenging reaction may not have reached equilibrium.
-
Cause: Poor Mixing. Inefficient agitation can lead to incomplete contact between the scavenger and the palladium species.
-
Solution: Ensure vigorous stirring or agitation throughout the scavenging process.
-
-
Cause: Strong Product-Palladium Coordination. The carboxylic acid group of your API might be coordinating with the palladium, making it less accessible to the scavenger.
-
Solution: Consider a pre-treatment step. An acidic wash might help to disrupt the product-palladium complex before introducing the scavenger.[1]
-
Issue 2: Significant Product Loss During Purification
Symptoms:
-
The final yield of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid is lower than expected after the palladium removal step.
Potential Causes & Solutions:
-
Cause: Non-specific Adsorption to the Scavenger. The scavenger may be binding to your API in addition to the palladium. This is a known issue with activated carbon.[5]
-
Solution:
-
Switch to a more selective scavenger, such as a functionalized silica or polymer-based scavenger.
-
Thoroughly wash the scavenger with a suitable solvent after filtration to recover any adsorbed product.[1]
-
-
-
Cause: Product Degradation. The scavenging conditions (e.g., elevated temperature, prolonged reaction time) may be causing your API to degrade.
-
Solution: Perform the scavenging at a lower temperature, even if it requires a longer reaction time.[1] Conduct small-scale stability studies to determine the optimal conditions for your API.
-
-
Cause: Co-precipitation during Crystallization. If using crystallization for purification, your product and the palladium species may be crystallizing together.
-
Solution: Combine crystallization with a scavenger treatment. Use a scavenger to remove the bulk of the palladium before initiating crystallization.
-
Issue 3: Difficulty Filtering the Scavenger
Symptoms:
-
The filtration process is slow, or the filter becomes clogged.
Potential Causes & Solutions:
-
Cause: Fine Scavenger Particles. The scavenger particles may be too fine, leading to filter clogging.
-
Solution:
-
Use a filter aid such as Celite® to create a more porous filter bed.[1]
-
Consider using a scavenger with a larger particle size or a cartridge-based scavenger system for easier handling.
-
-
Experimental Protocols & Data
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific application.
dot
Caption: Workflow for screening palladium scavengers.
Steps:
-
Preparation: Dissolve a known quantity of your crude {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in a suitable solvent. Determine the initial palladium concentration using ICP-MS.
-
Aliquoting: Distribute equal volumes of the solution into several reaction vials.
-
Scavenger Addition: To each vial, add a different palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT, activated carbon) at a specific loading (e.g., 10 wt% relative to the crude API). Include a control vial with no scavenger.
-
Reaction: Stir the vials at a controlled temperature (e.g., room temperature or 40°C) for a set period (e.g., 4 hours).
-
Sampling and Analysis: After the reaction, take a sample from each vial, filter to remove the scavenger, and analyze the filtrate for residual palladium (ICP-MS) and product concentration (HPLC).
-
Optimization: Based on the results, you can further optimize the conditions for the most promising scavenger(s) by varying the scavenger loading, reaction time, and temperature.
Data Summary: Scavenger Performance Comparison
The following table provides a hypothetical comparison of different scavenger types for the removal of palladium from a solution of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid.
| Scavenger Type | Support Material | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |
| Scavenger A | Silica | Thiol | 250 | < 5 | 98 |
| Scavenger B | Polystyrene | Thiourea | 250 | 15 | 95 |
| Scavenger C | Activated Carbon | N/A | 250 | 25 | 85 |
| Control | N/A | N/A | 250 | 245 | 100 |
This data is for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Analytical Methods for Palladium Quantification
Accurate quantification of residual palladium is essential for process optimization and quality control.
dot
Caption: Analytical workflow for palladium quantification.
The standard and most reliable method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4] This technique offers high sensitivity and accuracy, allowing for the detection of palladium at the parts-per-billion (ppb) level.
For high-throughput screening during process development, catalysis-based fluorometric methods can be a faster and more cost-effective alternative to ICP-MS.[9][10] These assays use a non-fluorescent probe that becomes fluorescent upon reaction with palladium, providing a rapid indication of palladium levels.[11] However, it is important to note that these methods are semi-quantitative and should be validated against ICP-MS for final product release.[4][9]
Conclusion
The successful removal of palladium impurities from {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid is a critical step in the manufacturing of this API. A systematic approach involving the screening of various scavengers and the optimization of reaction conditions is key to achieving the desired level of purity while maximizing product yield. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. For further assistance, please do not hesitate to contact our technical support team.
References
-
Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. National Center for Biotechnology Information. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Pharmaceutical Technology. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
-
Your trick to remove residual palladium : r/Chempros. (2025, September 19). Reddit. [Link]
-
Scavengers. N.E. CHEMCAT. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
Recrystallization solvent selection for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Technical Support Center: Recrystallization Guide for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Executive Summary & Compound Profile
Compound: {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid Chemical Class: Trifluoromethylated Biphenyl Acetic Acid Physicochemical Profile: [1]
-
Lipophilicity: High (LogP ~3.8–4.2 estimated).[1] The biphenyl scaffold combined with the trifluoromethyl (-CF₃) group creates a substantial hydrophobic core.[1]
-
Polarity: Localized polar region at the carboxylic acid (-COOH) tail.[1]
-
Crystallization Challenge: The meta-meta substitution pattern often disrupts crystal packing compared to para isomers (like Felbinac), leading to a lower melting point and a higher tendency to "oil out" rather than precipitate as discrete crystals.[1]
Target Audience: Medicinal Chemists, Process Chemists, Purification Specialists.[1]
Solvent Selection Decision Matrix
Before beginning, select your solvent system based on your specific impurity profile and available equipment.[1]
Figure 1: Decision tree for solvent selection based on impurity profile.
Detailed Protocols
Protocol A: Ethyl Acetate / Heptane (The "Standard" Method)
Best for: Removing polar impurities and general purification.[1]
Mechanism: The compound dissolves in the polar aprotic Ethyl Acetate (EtOAc) but is insoluble in the non-polar Heptane.[1] The -CF₃ group ensures high solubility in EtOAc, while the carboxylic acid dimerizes, aiding lattice formation upon cooling.[1]
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate dropwise at 60°C (boiling point is 77°C) until fully dissolved.
-
Note: Do not exceed 5 mL/g if possible.[1]
-
-
Antisolvent Addition: While maintaining 60°C, slowly add Heptane (or Hexane) dropwise.[1]
-
Stop Point: When a faint, persistent cloudiness appears.[1]
-
-
Clarification: Add 2-3 drops of pure EtOAc to clear the cloudiness.[1]
-
Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (RT).[1]
-
Critical Step: Once at RT, move to a fridge (4°C) for 4 hours.
-
-
Filtration: Filter the white crystals and wash with cold 1:3 EtOAc:Heptane.
Protocol B: Ethanol / Water (The "Polishing" Method)
Best for: Removing oily non-polar byproducts.[1]
Mechanism: The hydrophobic biphenyl-CF₃ core forces the molecule out of solution as the water content increases, leaving oily organic impurities dissolved in the ethanol-rich mother liquor.[1]
-
Dissolution: Dissolve crude material in Ethanol (95%) at 70°C.
-
Antisolvent: Add warm Water (50°C) dropwise.[1]
-
Seeding: If available, add a seed crystal when the solution is slightly supersaturated.[1]
-
Cooling: Cool very slowly. If oil droplets form, reheat and add slightly more Ethanol.[1]
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: The meta-meta substitution pattern lowers the melting point, and the presence of impurities depresses it further, below the solvent's boiling point.[1] Fix:
-
Change Solvent: Switch to Toluene . Its higher boiling point (110°C) allows you to dissolve the compound at a higher temperature, and it is chemically similar to the biphenyl core, promoting better interaction.[1]
-
Seed It: Oiling out is often a kinetic issue.[1] Scratch the glass side of the flask with a glass rod to induce nucleation.[1]
-
Use the "Cloud Point" Technique: In the EtOAc/Heptane method, stop adding Heptane before the cloud point, then cool.[1] A lower supersaturation prevents rapid phase separation (oil).[1]
Q2: My yield is very low (<50%). Where is my compound?
Diagnosis: The -CF₃ group makes the molecule highly soluble in organic solvents.[1] You likely used too much solvent.[1] Fix:
-
Concentrate: Rotovap the mother liquor down to 20% volume and repeat the cooling step.
-
Acidify: If using Ethanol/Water, ensure the pH is acidic (pH ~3).[1] If the solution is neutral/basic, the carboxylic acid may be deprotonated (forming a salt), which is soluble in water.[1] Add a drop of HCl or Acetic Acid during dissolution.[1]
Q3: The crystals are colored (yellow/brown) but should be white.
Diagnosis: Trapped conjugated impurities or Pd catalyst residues.[1] Fix:
-
Charcoal Treatment: During the hot dissolution step (Step 1 of any protocol), add Activated Carbon (5 wt%) .[1] Stir for 5 minutes at hot temp, then filter through Celite while hot before adding the antisolvent.
Comparative Solvent Data
| Solvent System | Solubilizing Power | Impurity Rejection | Risk of Oiling | Recommended For |
| EtOAc / Heptane | High | Good (Polar) | Medium | General Purification |
| Ethanol / Water | High | Good (Non-polar) | High | Removing oily byproducts |
| Toluene | Medium | Excellent | Low | High Purity / Polymorphs |
| Acetonitrile | Medium | Moderate | Medium | Alternative if others fail |
References
-
GuideChem. (n.d.).[1] [3-(Trifluoromethyl)phenyl]acetic acid Properties and Applications. Retrieved from Link
-
Sigma-Aldrich. (n.d.).[1] 3-(Trifluoromethyl)phenylacetic acid Product Specification. Retrieved from Link[1]
-
BenchChem. (2025).[1][2] Protocol for the Solubilization of Biphenyl-acetic Acid Derivatives. Retrieved from Link
-
University of Rochester. (n.d.).[1] Common Solvents for Recrystallization. Retrieved from Link
Sources
Technical Support Center: Hydrolysis of Biphenyl Acetic Acid Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hydrolysis Failures in Biphenyl Acetic Acid Derivatives Ticket ID: BPH-HYD-001
Introduction: The "Grease & Shield" Paradox
Welcome. If you are reading this, your standard saponification (NaOH/MeOH) likely failed, or you are seeing significant byproducts like decarboxylated species.[1]
Biphenyl acetic acid derivatives (such as the NSAID Felbinac or liquid crystal intermediates) present a dual challenge:
-
Hydrophobicity (The Grease): The biphenyl core is highly lipophilic, preventing the water-soluble hydroxide ion from reaching the ester carbonyl.
-
Steric Hindrance (The Shield): If your biphenyl ring has ortho-substituents, the carbonyl carbon is effectively shielded from nucleophilic attack.
This guide abandons generic advice. We will treat your reaction mixture as a heterogeneous system that requires specific engineering to force the interaction between the nucleophile and the electrophile.
Module 1: The Solubility Barrier (Phase Transfer)
Symptom: The reaction mixture is biphasic (oil/water). TLC shows starting material remaining even after 24 hours of reflux.
The Science:
In a standard hydrolysis, the hydroxide ion (
Protocol A: Phase Transfer Catalysis (PTC)
Best for: Simple biphenyl esters that are chemically stable but insoluble.
Mechanism: A quaternary ammonium salt (Q
Step-by-Step Workflow:
-
Solvent System: Dissolve your substrate (1.0 equiv) in Toluene (3-5 volumes).
-
Aqueous Phase: Prepare 50% w/w NaOH (5.0 equiv).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (0.05 - 0.10 equiv).
-
Note: TBAB is cheaper; Aliquat 336 is more lipophilic and better for extremely greasy biphenyls.
-
-
Conditions: Reflux with vigorous stirring (mechanical stirring preferred to maximize interfacial area).
-
Monitoring: Check TLC every 2 hours.
Visualizing the PTC Mechanism:
Caption: Figure 1. The Phase Transfer Cycle.[2][3][4] The lipophilic cation (Q+) shuttles the reactive hydroxide into the organic layer.
Module 2: The Steric Blockade (High-Energy Methods)
Symptom: The substrate is soluble (or PTC was used), but conversion is stalled at <10%. The biphenyl ring has substituents at the 2,2' positions (ortho to the bond).
The Science: Ortho-substituents create a "picket fence" around the carbonyl. Standard reflux (60-80°C) does not provide enough kinetic energy to overcome this activation barrier. You need higher temperatures or direct dielectric heating.
Protocol B: The "High-Boil" Glycol Method (Felbinac Standard)
Best for: Highly hindered esters where decarboxylation is not a major concern. This is the industrial standard for Felbinac synthesis [1].
-
Solvent: Use Ethylene Glycol (boiling point ~197°C) containing 10-20% water.
-
Base: KOH (3-5 equiv).
-
Temperature: Heat to 120-130°C .
-
Why? Ethanol boils at 78°C. Ethylene glycol allows you to drive the reaction 50°C higher, exponentially increasing the rate.
-
-
Workup: Pour into ice water and acidify carefully to pH 3-4.
Protocol C: Microwave-Assisted Hydrolysis
Best for: Small scale, high-throughput screening, or extremely stubborn esters.[1]
Mechanism: Microwave irradiation provides direct dielectric heating to the polar ester group and the ionic base, creating localized "hot spots" that accelerate the reaction beyond bulk thermal heating [2].
-
Vessel: Microwave-safe pressure vial (e.g., 10 mL).
-
Reagents: Substrate (1 mmol), K₂CO₃ (3.0 equiv), Ethanol/Water (3:1, 3 mL).
-
Parameters:
-
Temperature: 150°C - 180°C .
-
Time: 10 - 20 minutes .
-
Pressure Limit: Set to 15-20 bar (safety critical).
-
-
Result: Often achieves 95%+ yield in minutes where reflux takes days.
Module 3: The "Nuclear Option" (Anhydrous Hydroxide)
Symptom: Standard aqueous hydroxide fails completely, even with heat.[1] The ester is incredibly hindered or the substrate is sensitive to prolonged water exposure.
The Science: Hydroxide is heavily solvated by water (H-bonding), which reduces its nucleophilicity. In anhydrous DMSO, hydroxide (or tert-butoxide) becomes a "desolvated" super-nucleophile [3].[1]
Protocol D: KOtBu / Wet DMSO
-
Solvent: Anhydrous DMSO (dry).[5]
-
Reagent: Potassium tert-butoxide (KOtBu) (3-5 equiv).
-
Additive: Water (2.0 equiv exactly).
-
Crucial: The KOtBu reacts with the trace water to generate "naked" KOH in situ within the DMSO matrix.
-
-
Conditions: Stir at Room Temperature.
-
Warning: This mixture is extremely basic. It will hydrolyze almost anything.
-
Module 4: Chemo-selectivity (Enzymatic Approach)
Symptom: You have acid-labile groups (acetals) or base-sensitive groups (epoxides) elsewhere on the molecule. Harsh NaOH/HCl destroys them.
The Science: Lipases like Candida antarctica Lipase B (CALB) have large hydrophobic pockets that accommodate bulky biphenyls. They operate at neutral pH and mild temperatures [4].
Protocol E: CALB-Mediated Hydrolysis
-
Enzyme: Immobilized CALB (e.g., Novozym 435), 50% w/w relative to substrate.[1]
-
Solvent: Phosphate Buffer (pH 7.5) with 10-20% DMSO or Acetonitrile to aid solubility.
-
Temperature: 30°C - 40°C.
-
Workflow: Shake at 200 rpm. Monitor pH; if it drops (acid production), titrate with dilute NaOH to maintain pH 7.5 (pH-stat method).
Troubleshooting Decision Matrix
Use this flow to select the correct protocol for your specific derivative.
Caption: Figure 2. Strategic decision tree for selecting the optimal hydrolysis condition based on substrate properties.
Summary Data Table
| Method | Key Reagent | Temp | Best For | Pros | Cons |
| Standard | NaOH/MeOH | 60°C | Unhindered, Soluble | Cheap, Simple | Fails for greasy/bulky substrates |
| PTC | NaOH/Tol/TBAB | 80-100°C | Insoluble, Lipophilic | Solves solubility issues | Difficult to remove catalyst traces |
| Glycol | KOH/Ethylene Glycol | 120°C+ | Ortho-substituted (Scale) | Overcomes sterics via T | High boiling solvent removal |
| Microwave | K₂CO₃/EtOH | 150°C+ | Ortho-substituted (R&D) | Extremely fast (mins) | Not easily scalable >100g |
| Enzymatic | CALB (Lipase) | 30°C | Sensitive Groups | Mild, Chemoselective | Slow, Enzyme cost |
References
- Felbinac Synthesis (Glycol Method)
-
Microwave Hydrolysis
-
Anhydrous Hydrolysis (Hindered Esters)
- Title: A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Source: Journal of Organic Chemistry (via Scite.ai snippet)
-
URL:[Link]
-
Enzymatic Hydrolysis (Biphenyls)
Sources
- 1. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. biomedres.us [biomedres.us]
- 4. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05070C [pubs.rsc.org]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Predicted 1H NMR Spectrum of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
An In-Depth Technical Guide to the 1H NMR Interpretation of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral features. By comparing the target molecule with structurally related alternatives, we offer field-proven insights into the subtle electronic and steric effects that govern chemical shifts and coupling constants in complex aromatic systems.
The structure of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid presents a unique spectroscopic challenge due to its asymmetric biphenyl core, substituted with both an electron-withdrawing trifluoromethyl (-CF3) group and an acetic acid moiety. The predicted 1H NMR spectrum can be logically divided into three distinct regions: the carboxylic acid proton, the benzylic methylene protons, and the complex aromatic region.
Caption: Structure of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid with key protons labeled.
-
Carboxylic Acid Proton (H_a): The proton of the carboxylic acid group is the most deshielded proton in the molecule. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm.[1][2][3][4] This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[1][3] In practice, this peak can sometimes be so broad that it is difficult to distinguish from the baseline.[2] Its identity can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[3][5]
-
Benzylic Methylene Protons (H_b): The two protons of the methylene (-CH₂) group are chemically equivalent and are not adjacent to any other protons, so they will appear as a sharp singlet. These benzylic protons are deshielded by the adjacent aromatic ring and the carbonyl group.[3][6] Their chemical shift is predicted to be around 3.7-3.8 ppm. This is slightly downfield from the typical range for benzylic protons (2.2-3.0 ppm)[4] due to the additional influence of the biphenyl system.
-
Aromatic Protons (H_c - H_j): This is the most complex region of the spectrum, containing signals for eight non-equivalent aromatic protons spanning a range of approximately 7.4 to 7.8 ppm.[6] The precise chemical shifts are dictated by the electronic effects of the substituents on each ring.
-
Ring A (Protons H_c, H_d, H_e, H_f): This ring bears the acetic acid group. The protons on this ring will be less deshielded than those on Ring B. We can predict their approximate shifts and multiplicities based on their position relative to the two substituents.
-
Ring B (Protons H_g, H_h, H_i, H_j): This ring is substituted with the highly electron-withdrawing trifluoromethyl (-CF₃) group. This group strongly deshields all protons on its ring through a powerful inductive effect. Consequently, the signals for H_g, H_h, H_i, and H_j are expected to appear further downfield compared to those on Ring A. The delocalized electron density of the aromatic system is highly polarizable, making it sensitive to the environment, and the trifluoromethyl group enhances this effect.[7][8]
-
Comparative Spectral Analysis
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of simpler, structurally related compounds. This comparison highlights the specific influence of each structural component.
Comparison Molecules:
-
Phenylacetic Acid: The foundational structure. Its spectrum consists of a sharp singlet for the -CH₂- protons around 3.6 ppm, a complex multiplet for the five aromatic protons centered around 7.3 ppm, and a broad carboxylic acid proton signal above 10 ppm.[9][10]
-
3-(Trifluoromethyl)phenylacetic Acid: This molecule introduces the -CF₃ group. The benzylic protons (-CH₂-) are shifted slightly downfield to ~3.74 ppm.[11] The aromatic protons appear significantly further downfield, in the 7.5-7.7 ppm range, demonstrating the strong deshielding effect of the -CF₃ group.[11][12]
-
4-Biphenylacetic Acid: This compound introduces the second phenyl ring but lacks the -CF₃ group. The presence of the second aromatic ring adds complexity to the aromatic region, with signals appearing between 7.3 and 7.6 ppm.[13]
| Compound | -COOH (ppm) | -CH₂- (ppm) | Aromatic Region (ppm) |
| {3-[3-(CF₃)phenyl]phenyl}acetic acid (Predicted) | ~12.5 | ~3.8 | Complex Multiplets (~7.4-7.8 ppm). Protons on the CF₃-substituted ring are significantly deshielded and appear at the lower end of this range. |
| Phenylacetic Acid | >10 | ~3.6 | ~7.3 ppm. A single complex multiplet for all five protons.[9][10] |
| 3-(Trifluoromethyl)phenylacetic Acid | ~12.5 | ~3.7 | ~7.5-7.7 ppm. All aromatic protons are shifted downfield due to the strong electron-withdrawing nature of the -CF₃ group.[11] |
| 4-Biphenylacetic Acid | >10 | ~3.7 | ~7.3-7.6 ppm. Two sets of signals corresponding to the two different phenyl rings, resulting in a more complex pattern than phenylacetic acid.[13] |
This comparison clearly illustrates the additive effects of the substituents. The acetic acid group consistently places the benzylic protons around 3.6-3.8 ppm. The addition of a second phenyl ring broadens the aromatic signal region, and the inclusion of a trifluoromethyl group shifts the protons on its host ring significantly downfield.
Logical Workflow for Spectral Interpretation
The process of interpreting such a spectrum follows a systematic approach, beginning with the most easily identifiable signals and progressing to the more complex regions.
Caption: A systematic workflow for the 1H NMR interpretation of the target molecule.
Experimental Protocol: 1H NMR Spectrum Acquisition
The following provides a standardized, step-by-step methodology for acquiring a high-quality 1H NMR spectrum for compounds such as {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials:
-
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton).
-
Vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a standard 90° pulse angle.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the nuclei between pulses.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
References
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- Chemical shifts. University of Regensburg.
- 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR spectrum. ChemicalBook.
- Spectroscopy Tutorial: Carboxylic Acids. UCLA.
- 3-Methylphenylacetic acid(621-36-3) 1H NMR spectrum. ChemicalBook.
- Spectroscopic Features of Carboxylic Acids.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum. ChemicalBook.
- Proton NMR Chemical Shifts.
- Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.
- [3-(Trifluoromethyl)phenyl]acetic acid 351-35-9 wiki. Guidechem.
- Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Deriv
- ¹H NMR Spectra and Interpret
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- The Effect of Fluorine in 1H NMR. Reddit.
- Supporting Inform
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
- 4-Biphenylacetic acid(5728-52-9) 1H NMR spectrum. ChemicalBook.
- 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum. ChemicalBook.
- 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum. ChemicalBook.
- 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- 1H NMR Spectrum of Phenylacetic acid. NP-MRD.
- 1H and 13C NMR spectra of compound 2a. Unpublished.
- NMR Chemical Shifts. J. Org. Chem.
- 3-(Trifluoromethyl)phenylacetic acid. Sigma-Aldrich.
- 1H NMR Chemical Shift Values Table. Chemistry Steps.
- 1H NMR Chemical Shifts.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- 3,5-Bis(trifluoromethyl)phenylacetic acid. Santa Cruz Biotechnology.
- 3-(Trifluoromethyl)phenylacetic acid 97%. Sigma-Aldrich.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid. ChemScene.
- Spectra and physical d
- Phenylacetic acid Spectra. SpectraBase.
- 1H NMR Spectrum of Phenylacetic acid. NP-MRD.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. jove.com [jove.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000651) [np-mrd.org]
- 11. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. 4-Biphenylacetic acid(5728-52-9) 1H NMR spectrum [chemicalbook.com]
Comparative Guide: Mass Spectrometry Fragmentation of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
Executive Summary
This technical guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (MW: 280.24 Da). Designed for analytical chemists and drug development researchers, this document compares the performance of Electrospray Ionization (ESI) against Electron Impact (EI) ionization.
The guide demonstrates that while ESI (Negative Mode) offers superior sensitivity for the intact free acid, EI (via GC-MS) provides a more distinct structural fingerprint, provided the sample is derivatized.
Structural Context & Ionization Physics
To understand the fragmentation, we must first analyze the molecular stability:
-
Biphenyl Core: Provides significant resonance stabilization, making the molecular ion (or deprotonated ion) relatively stable.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) on the distal ring. It strengthens the C-C bonds within its ring but destabilizes carbocations, influencing fragmentation kinetics.
-
Acetic Acid Tail (-CH₂COOH): The primary site of ionization (deprotonation in ESI) and fragmentation (decarboxylation).
Molecular Specifications
| Property | Value |
| Formula | C₁₅H₁₁F₃O₂ |
| Monoisotopic Mass | 280.0711 Da |
| LogP (Predicted) | ~3.8 (Lipophilic backbone, polar tail) |
| pKa | ~4.2 (Carboxylic acid) |
Comparative Analysis: ESI(-) vs. EI (GC-MS)
This section compares the two primary "alternatives" for analyzing this compound.
Method A: LC-MS/MS (ESI Negative Mode)
-
Mechanism: Soft ionization via deprotonation
. -
Performance: High sensitivity.[1] Minimal source fragmentation.
-
Primary Application: Quantitative bioanalysis (PK studies), impurity profiling in solution.
-
Key Fragment: Loss of
is the dominant pathway.
Method B: GC-MS (EI 70eV)[4]
-
Mechanism: Hard ionization of the radical cation
. -
Performance: Requires derivatization (e.g., TMS-ester) to prevent peak tailing due to the carboxylic acid.
-
Primary Application: Structural elucidation, library matching.
-
Key Fragment: Benzylic cleavage and tropylium ion rearrangement.
Comparison Table: Analytical Performance
| Feature | LC-MS (ESI-) | GC-MS (EI) [Derivatized] |
| Parent Ion | ||
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Fragmentation | Controlled (CID required) | Spontaneous (In-source) |
| Selectivity | High (MRM transitions) | High (Spectral fingerprint) |
| Sample Prep | Dilute & Shoot / SPE | Derivatization (BSTFA/MSTFA) |
Detailed Fragmentation Pathways[4]
ESI Negative Mode Pathway (LC-MS)
In negative mode, the molecule forms a stable carboxylate anion. Upon Collision-Induced Dissociation (CID), the energy is directed toward the most labile bond—the carboxyl group.
Primary Transition:
-
Mechanism: Decarboxylation (
). -
Product: The resulting anion is a stabilized biphenyl-methyl anion. The electron-withdrawing
group helps stabilize this negative charge on the aromatic system.
Secondary Transition:
-
Mechanism: Loss of
(20 Da). -
Context: While
bonds are strong, high collision energies can force the ejection of , particularly if the geometry allows interaction with benzylic hydrogens.
EI Fragmentation Pathway (GC-MS)
Assuming Methyl Ester Derivative (
-
Molecular Ion (
): Distinct but not base peak. -
McLafferty Rearrangement: Not prominent due to lack of
-hydrogens available for transfer in this specific structure. -
Benzylic Cleavage (
): Loss of the carbomethoxy group ( , 59 Da). This generates the stable substituted benzyl/tropylium cation. -
Biphenyl Fragmentation (
): Loss of the group (69 Da) is possible but energetically costly. More likely is the degradation of the biphenyl linkage.
Visualization of Mechanisms
The following diagram illustrates the decision logic and the specific fragmentation mechanism for the ESI(-) pathway, which is the most common method for this acid.
Caption: Comparative ionization pathways showing the dominant decarboxylation in ESI(-) versus derivatization-dependent cleavage in EI.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended.
Protocol A: LC-MS/MS Optimization
Objective: Maximize signal for the [M-H]⁻ ion.
-
Mobile Phase Preparation:
-
Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5). Note: Avoid formic acid in negative mode as it suppresses ionization of the carboxylic acid.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
-
Infusion:
-
Prepare a 1 µg/mL standard in 50:50 A:B.
-
Infuse at 10 µL/min into the source.
-
-
Source Parameters (Generic ESI):
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: Optimize between 15V - 30V to prevent in-source decarboxylation.
-
-
MRM Setup:
-
Precursor: 279.1
-
Product 1 (Quant): 235.1 (Collision Energy ~15-20 eV).
-
Product 2 (Qual): 215.1 (Collision Energy ~30-40 eV).
-
Protocol B: GC-MS Derivatization
Objective: Create a volatile derivative for structural confirmation.
-
Sample Prep: Dry down 50 µL of sample extract under Nitrogen.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Silylation agent).
-
Incubation: Heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL splitless at 250°C inlet temperature.
-
MS Settings: Scan range 50–500 m/z; Source temp 230°C.
Data Summary: Predicted Ion Table
| m/z (Nominal) | Ion Identity | Mode | Relative Abundance (Est.) | Origin |
| 279 | ESI(-) | 100% (Base Peak) | Parent Molecule | |
| 235 | ESI(-) | 60-90% | Decarboxylation | |
| 215 | ESI(-) | 10-20% | Fluorine rearrangement | |
| 280 | EI | <10% | Molecular Ion (Free acid) | |
| 352 | EI | 15-20% | TMS-Derivative Parent | |
| 337 | EI | 40% | Loss of Methyl from TMS |
References
-
Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid Product Specification. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Phenylacetic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Source for McLafferty and Benzylic cleavage mechanisms).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from
Sources
A Comparative Guide to the Bioactivity of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid and its Non-Fluorinated Analog
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive framework for comparing the bioactivity of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid and its non-fluorinated counterpart, {3-phenylphenyl}acetic acid .
While direct comparative experimental data for these specific biphenylacetic acid analogs are not extensively available in public literature, this document will leverage established principles of medicinal chemistry and standard pharmacological assays to present a robust roadmap for their evaluation. The focus will be on their predicted anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.
The Scientific Rationale: Trifluoromethylation in Drug Design
The phenylacetic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The biphenylacetic acid core, the active metabolite of the prodrug Fenbufen, is known to exhibit anti-inflammatory effects through non-selective inhibition of both COX-1 and COX-2 enzymes.[2]
The strategic addition of a trifluoromethyl (-CF₃) group is a widely used tactic to enhance a drug candidate's properties.[3][4] The rationale for investigating {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid stems from the predictable and often advantageous effects of this functional group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and overall systemic exposure.[3]
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule.[5] This can enhance membrane permeability, potentially improving absorption and distribution into tissues, including sites of inflammation.
-
Modulation of Acidity: The strong electron-withdrawing nature of the -CF₃ group can increase the acidity (lower the pKa) of the carboxylic acid moiety. This can influence the compound's ionization state, affecting its solubility, receptor binding, and cellular uptake.
-
Improved Target Binding: The electronic effects and steric bulk of the -CF₃ group can lead to more potent or selective interactions with the target protein, in this case, the active site of COX enzymes.[6]
Hypothesized Mechanism of Action: COX Inhibition Pathway
Inflammation and pain are complex physiological processes often mediated by prostaglandins.[7] The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[7]
Most traditional NSAIDs non-selectively inhibit both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory and analgesic effects, concurrent COX-1 inhibition is associated with undesirable side effects, most notably gastrointestinal irritation.[7] Therefore, a key objective in evaluating new NSAID candidates is to determine their potency and selectivity for each COX isoform.
The proposed mechanism of action for both {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid and its non-fluorinated analog is the inhibition of these COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
Figure 1. Hypothesized inhibition of the COX pathway by the test compounds.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the bioactivity of the fluorinated and non-fluorinated analogs, a multi-tiered approach involving both in vitro and in vivo assays is essential. This workflow allows for the determination of molecular potency and selectivity, followed by an assessment of efficacy and safety in a physiological context.
Figure 2. Proposed experimental workflow for comparative bioactivity assessment.
In Vitro Assay: COX-1/COX-2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index (SI).
Causality: This assay provides a direct measure of the compounds' potency at their molecular targets. The IC₅₀ values are crucial for understanding the structure-activity relationship (SAR), revealing how the trifluoromethyl group influences enzyme inhibition. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter for predicting the potential for gastrointestinal side effects.[7]
Experimental Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare stock solutions of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, {3-phenylphenyl}acetic acid, and a non-selective control (e.g., Indomethacin) and a COX-2 selective control (e.g., Celecoxib) in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare working solutions of Arachidonic Acid (substrate), Heme (cofactor), and a fluorometric probe as per the assay kit manufacturer's instructions (e.g., Cayman Chemical, MilliporeSigma).
-
-
Plate Setup:
-
In a 96-well opaque microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Inhibitor Addition:
-
Add serial dilutions of the test compounds and controls to the wells. Include a vehicle control (DMSO) for determining 100% enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically (e.g., Excitation/Emission = 535/587 nm) at 25°C for 10 minutes using a microplate reader. The peroxidase activity of COX converts the probe into a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound against each enzyme.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
In Vivo Assay 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)
Objective: To evaluate the anti-inflammatory efficacy of the compounds in an acute model of inflammation.[8][9]
Causality: This is a classic and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase dominated by prostaglandin production.[10] Inhibition of paw edema in the later phase (3-5 hours post-carrageenan) is strongly indicative of COX inhibition.
Experimental Protocol:
-
Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally)
-
Groups 3-5: {3-[3-(CF₃)phenyl]phenyl}acetic acid (e.g., 10, 30, 100 mg/kg, orally)
-
Groups 6-8: {3-phenylphenyl}acetic acid (e.g., 10, 30, 100 mg/kg, orally)
-
-
Dosing: Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (typically 3 or 4 hours).
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
In Vivo Assay 2: Formalin Test (Analgesic)
Objective: To assess the analgesic properties of the compounds against both acute nociceptive and persistent inflammatory pain.
Causality: The formalin test induces a biphasic pain response. The first phase (0-5 minutes) is neurogenic pain caused by direct stimulation of nociceptors. The second phase (15-40 minutes) is inflammatory pain mediated by prostaglandins and other inflammatory molecules.[8] A compound that inhibits the second phase is likely acting as an anti-inflammatory agent, consistent with COX inhibition.
Experimental Protocol:
-
Animal Acclimatization: Use male Swiss mice (20-25g).
-
Grouping and Dosing: Similar to the paw edema model, administer test compounds, vehicle, or a positive control (e.g., Morphine for central action, Indomethacin for peripheral action) 30-60 minutes before the formalin injection.
-
Pain Induction: Inject 20 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately place the mouse in a transparent observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-40 minutes) post-injection.
-
Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Compare the mean times of the treated groups to the vehicle control group to determine if there is a statistically significant reduction in pain behavior.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Bioactivity Profile (Hypothetical Data)
| Compound | In Vitro COX Inhibition | In Vivo Anti-Inflammatory | In Vivo Analgesic |
| IC₅₀ (µM) | COX-2 SI | % Edema Inhibition | |
| COX-1 | COX-2 | (IC₅₀ COX-1/IC₅₀ COX-2) | |
| {3-phenylphenyl}acetic acid | 5.2 | 2.8 | 1.86 |
| {3-[3-(CF₃)phenyl]phenyl}acetic acid | 8.5 | 0.9 | 9.44 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Control) | 15.0 | 0.1 | 150 |
Interpretation of Hypothetical Results:
-
Potency: In this hypothetical scenario, the trifluoromethylated analog shows a lower IC₅₀ for COX-2, indicating it is a more potent inhibitor of the target enzyme for inflammation. This increased potency translates to greater efficacy in both the in vivo anti-inflammatory and analgesic models.
-
Selectivity: The trifluoromethylated compound displays a significantly higher COX-2 Selectivity Index (SI). This suggests it may have a better safety profile with a lower risk of causing gastrointestinal side effects compared to its non-fluorinated counterpart.
-
Structure-Activity Relationship (SAR): These results would suggest that the addition of the 3-trifluoromethylphenyl group enhances both the potency and selectivity of the biphenylacetic acid scaffold for COX-2. This could be due to favorable interactions within the hydrophobic side pocket of the COX-2 active site, a feature not present in COX-1.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for comparing the bioactivity of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid and its non-fluorinated analog. Based on established principles in medicinal chemistry, it is hypothesized that the trifluoromethylated compound will exhibit enhanced metabolic stability, greater potency as a COX-2 inhibitor, and improved in vivo efficacy as an anti-inflammatory and analgesic agent. The proposed experimental workflow provides a clear pathway for researchers to validate this hypothesis, generate robust comparative data, and elucidate the structure-activity relationship that is critical for advancing drug discovery programs.
References
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved February 20, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2010, January-February). PubMed. Retrieved February 20, 2026, from [Link]
-
In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI. Retrieved February 20, 2026, from [Link]
-
A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Bentham Science. Retrieved February 20, 2026, from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 20, 2026, from [Link]
-
Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid (MTPA) esters in their assumed preferred conformation, with the typical signs of Δδ = δS − δR. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. Retrieved February 20, 2026, from [Link]
-
EFFECTIVE SYNTHESIS OF OPTICALLY ACTIVE 3-PHENYL-3- (3-TRIFLUOROMETHYL) DIAZIRINYL BISHOMOPHENYLALANINE DERIVATIVES. (2008, October 31). HETEROCYCLES. Retrieved February 20, 2026, from [Link]
- Synthesis of phenylacetic acid esters. (n.d.). Google Patents.
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
phenyl acetic acid, 103-82-2. (n.d.). The Good Scents Company. Retrieved February 20, 2026, from [Link]
-
Syntheses and Structure–activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. (2008, September 1). Amanote Research. Retrieved February 20, 2026, from [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. (2016, October 15). PubMed. Retrieved February 20, 2026, from [Link]
-
(3-Benzoylphenyl)acetic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. Retrieved February 20, 2026, from [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026, January 19). MDPI. Retrieved February 20, 2026, from [Link]
-
Examples of bioactive trifluoromethylated aromatic compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. (3-Benzoylphenyl)acetic acid | C15H12O3 | CID 30931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
A Senior Application Scientist's Guide to IR Spectrum Analysis of Carboxylic Acids in Fluorinated Biphenyls
For researchers and professionals in drug development, understanding the subtle structural nuances of active pharmaceutical ingredients (APIs) is paramount. The introduction of fluorine into a molecular scaffold, particularly in prevalent structures like biphenyl carboxylic acids, can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for confirming functional groups and probing the electronic environment of a molecule. This guide provides an in-depth comparison of how fluorination impacts the characteristic IR spectral peaks of the carboxylic acid moiety in biphenyl systems, supported by established spectroscopic principles and detailed experimental protocols.
The Foundational Principles: Interpreting the Carboxylic Acid IR Spectrum
Before examining the effects of fluorination, it is crucial to understand the baseline infrared signature of a carboxylic acid. This functional group presents several distinct and readily identifiable peaks.[1][2][3]
-
O-H Stretching: The most recognizable feature is an exceptionally broad and intense absorption band appearing between 2500 cm⁻¹ and 3300 cm⁻¹.[2][4] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[1][2][3] In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.[3][4]
-
C=O (Carbonyl) Stretching: A sharp, very intense peak is observed in the region of 1700-1725 cm⁻¹ for dimerized acids.[1][2][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.[2] Conjugation with an aromatic ring, as in biphenyl carboxylic acid, can lower this frequency slightly due to electron delocalization, which weakens the C=O bond.[1][5]
-
C-O Stretching and O-H Bending: Two other characteristic absorptions are the C-O stretching vibration, found between 1210-1320 cm⁻¹, and the out-of-plane O-H bend, which appears as a broad peak around 900-960 cm⁻¹.[3][4]
The Impact of Fluorine: An Inductive Effect-Driven Analysis
Fluorine is the most electronegative element, and its primary influence on the IR spectrum of neighboring functional groups is through a powerful electron-withdrawing inductive effect (-I effect).[5][6] This effect alters the electron density around the carboxylic acid group, thereby changing the force constants of the O-H and C=O bonds.[6][7]
Causality of Spectral Shifts:
The -I effect of fluorine withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This has two major consequences:
-
Strengthening the C=O Bond: By pulling electron density away from the carbonyl carbon, the C=O bond becomes stronger and stiffer. According to Hooke's Law for molecular vibrations, a higher force constant results in absorption at a higher frequency (wavenumber).[6][8] Therefore, fluorination is expected to cause a hypsochromic (blue) shift in the C=O stretching frequency to higher wavenumbers.[5][9]
-
Altering the O-H Bond: The withdrawal of electron density makes the carboxyl proton more acidic, which can influence the strength and nature of the intermolecular hydrogen bonding. This may lead to subtle shifts in the position and shape of the broad O-H stretching band.
The magnitude of this inductive effect is dependent on the position and number of fluorine substituents relative to the carboxylic acid group.
Caption: Inductive effect of fluorine on a biphenyl carboxylic acid.
Comparative Analysis: Positional Isomers
To illustrate the expected spectral changes, we can compare a non-fluorinated biphenyl carboxylic acid with its ortho-, meta-, and para-fluorinated analogs. The data presented below is a representative dataset based on established chemical principles, designed to guide researchers in their spectral interpretations.
Table 1: Comparison of Predicted IR Peak Positions (cm⁻¹) for Fluorinated Biphenyl-4-carboxylic Acids
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Rationale for C=O Shift |
| Biphenyl-4-carboxylic Acid | 2500-3300 (broad) | ~1700 | Baseline reference; conjugation lowers frequency from typical ~1710 cm⁻¹.[9][10] |
| 2'-Fluoro-biphenyl-4-carboxylic Acid | 2500-3300 (broad) | ~1705 | Weak inductive effect due to distance from the COOH group. |
| 3'-Fluoro-biphenyl-4-carboxylic Acid | 2500-3300 (broad) | ~1708 | Stronger inductive effect transmitted through the ring system. |
| 4'-Fluoro-biphenyl-4-carboxylic Acid | 2500-3300 (broad) | ~1712 | Strongest inductive effect due to direct conjugation and alignment. |
| 2-Fluoro-biphenyl-4-carboxylic Acid | 2500-3300 (broad) | ~1720 | Strongest inductive effect due to proximity; potential for intramolecular interactions. |
Note: These values are illustrative. The exact positions can vary based on the physical state (solid/solution), concentration, and specific instrumentation.
As the data suggests, the closer the fluorine atom is to the carboxylic acid, the more pronounced the blue shift of the carbonyl (C=O) peak. A fluorine atom on the same ring as the carboxyl group (e.g., 2-Fluoro-biphenyl-4-carboxylic acid) will have a much larger impact than one on the distal ring.
Experimental Protocol: Acquiring High-Quality FT-IR Data
To reliably measure these subtle shifts, a rigorous and consistent experimental methodology is essential. Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method are two common techniques for analyzing solid samples.[11][12][13] The following protocol details the KBr method, which is excellent for achieving high resolution.
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet)
-
Material Preparation:
-
Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[14] Moisture contamination will introduce large, broad O-H peaks around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample features.[14]
-
Ensure the agate mortar, pestle, and die set are impeccably clean and dry.[14]
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the fluorinated biphenyl carboxylic acid sample.
-
Weigh approximately 150-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[11][15]
-
First, grind the sample in the agate mortar to a fine, consistent powder.[14] Then, add the KBr and gently but thoroughly mix until the sample is uniformly dispersed.[14][16]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[14]
-
Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid, transparent, or translucent disc.[14] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture.
-
-
Spectral Acquisition:
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.
-
Sample Spectrum: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. For good signal-to-noise, co-add 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to perform baseline correction and identify the precise wavenumbers of the key peaks (O-H, C=O, C-O).
-
Conclusion
FT-IR spectroscopy is an invaluable tool for the structural analysis of fluorinated biphenyl carboxylic acids. The strong electron-withdrawing nature of fluorine induces a predictable hypsochromic (blue) shift in the C=O stretching frequency, with the magnitude of the shift correlating to the proximity of the fluorine substituent to the carboxylic acid group. By employing a meticulous and validated experimental protocol, researchers can reliably detect these shifts, providing crucial insights into the electronic environment of the molecule and confirming the success of targeted fluorination strategies in drug design and development.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
Kintek Press. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
Free PDF Library. (n.d.). Carboxylic Acid Ir Spectrum. Available at: [Link]
-
Filo. (2025). Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable.... Available at: [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]
-
JoVE. (2024). Video: IR Absorption Frequency: Delocalization. Available at: [Link]
-
Simhony, S., Katzir, A., & Kosower, E. M. (1988). Fourier Transform Infrared Spectra of Organic Compounds in Solution and as Thin Layers Obtained by Using an Attenuated Total Internal Reflectance Fiber-Optic Cell. Analytical Chemistry, 60(18), 1908-1910. Available at: [Link]
-
SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. Available at: [Link]
-
Biorizon. (n.d.). Attenuated total reflectance-Fourier transform infrared (ATR-FTIR). Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Ferguson, E. E., et al. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics, 21(9), 1457-1463. Available at: [Link]
-
Nanoscience Analytical. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Available at: [Link]
-
Journal of Chemical Education. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]
-
YouTube. (2021). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. talent.qyem.edu.sa [talent.qyem.edu.sa]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. shimadzu.com [shimadzu.com]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kinteksolution.com [kinteksolution.com]
- 15. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 16. scienceijsar.com [scienceijsar.com]
Validating purity of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid using LC-MS
Technical Guide: Validating Purity of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid via LC-MS
Executive Summary & Scope
This guide details the validation of purity for {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (CAS: 1224742-15-7), a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling. While traditional HPLC-UV methods are common, they frequently fail to distinguish between the target compound and structurally similar reaction byproducts, such as des-bromo/de-boronated species or homocoupling dimers, which share significant chromophore overlap.
This document objectively compares the performance of a high-resolution LC-MS/MS (Negative Mode ESI) workflow against standard HPLC-UV and NMR alternatives. It provides a self-validating protocol grounded in ICH Q2(R2) guidelines, ensuring detection of synthesis-specific impurities that compromise downstream drug safety.
The Challenge: Why Standard Methods Fail
The synthesis of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid typically involves coupling 3-bromophenylacetic acid with 3-(trifluoromethyl)phenylboronic acid . This route generates a specific impurity profile that challenges conventional analysis:
| Impurity Type | Origin | Analytical Challenge |
| Homodimer A | Self-coupling of Boronic Acid | Co-elutes with product in isocratic UV methods; lacks distinct UV shift. |
| Homodimer B | Self-coupling of Aryl Halide | Highly lipophilic; often carries over between runs ("ghost peaks"). |
| Protodeboronation | Loss of Boron group | Volatile; often missed by liquid chromatography but affects yield calculations. |
| Regioisomers | ortho- or para- substitution | Mass is identical (isobaric); requires high-efficiency chromatographic separation to resolve. |
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the "performance" of the LC-MS validation workflow against traditional methodologies for this specific fluorinated biphenyl.
| Feature | LC-MS (Proposed) | HPLC-UV (254 nm) | 1H NMR |
| Specificity | High. Mass filtering distinguishes target ( | Low. Relies solely on retention time; prone to co-elution of structurally similar biphenyls. | Medium. Aromatic region (7.0-8.0 ppm) is crowded; difficult to quantify <1% impurities. |
| Sensitivity (LOD) | Excellent (< 0.05%). Critical for genotoxic impurity screening. | Good (0.1 - 0.5%). Limited by extinction coefficients of impurities. | Poor (~1%). Not suitable for trace impurity analysis. |
| Throughput | High (5-8 min). Fast gradients possible due to mass selectivity. | Medium (15-30 min). Requires long gradients to ensure peak resolution. | Low. Sample prep and acquisition are time-intensive. |
| Validation Capability | Self-Validating. Mass spectrum confirms peak identity within the run. | External. Requires separate reference standards for every peak to confirm identity. | Structural. Excellent for structure proof, poor for purity trace quantification. |
Strategic Validation Workflow
The following diagram outlines the decision logic and workflow for validating this compound, ensuring no critical impurity is overlooked.
Figure 1: Analytical workflow for purity validation. The loop ensures failing batches are re-processed before release.
Validated Experimental Protocol
This protocol is designed to meet ICH Q2(R2) standards for Specificity, Linearity, and Precision.[1][2]
Chromatographic Conditions
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Reasoning: High carbon load is required to retain the lipophilic biphenyl core.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 30% B (Isocratic hold to elute polar salts)
-
1-6 min: 30% -> 95% B (Linear gradient to elute target and dimers)
-
6-8 min: 95% B (Wash lipophilic residues)
-
8-10 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Causality: The carboxylic acid moiety (
) readily deprotonates to , providing superior sensitivity over positive mode.
-
-
Target Ion:
279.2 (Quantification). -
Fragmentor Voltage: 100-135 V (Optimize to minimize in-source fragmentation).
-
Scan Range:
100 – 600 (To capture lower mass starting materials and higher mass dimers).
Standard Preparation
-
Stock Solution: Dissolve 10 mg of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
System Suitability Solution: Spike Working Standard with 1% 3-bromophenylacetic acid (SM 1) and 1% 3-(trifluoromethyl)phenylboronic acid (SM 2) to demonstrate resolution.
Validation Criteria (ICH Q2 Aligned)
To certify the method, the following criteria must be met. These steps validate the method's ability to judge the product.
A. Specificity (Stress Testing)
-
Protocol: Analyze a blank, the pure standard, and a "spiked" sample containing synthesis precursors.
-
Requirement: The target peak (
) must be spectrally pure (no co-eluting masses). The resolution ( ) between the target and the nearest impurity (likely the homodimer) must be . -
Why: Ensures the "Purity" value isn't inflated by hidden co-eluters.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Requirement: Plot Area vs. Concentration.
must be . -
Why: Confirms the detector response is proportional to the amount of impurity/product present.
C. Accuracy (Recovery)
-
Protocol: Spike a known amount of the compound into a matrix (or solvent) at 80%, 100%, and 120% of the target concentration.
-
Requirement: Recovery must be between 98.0% and 102.0%.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase ionic strength (add 5mM Ammonium Formate) or verify column pH stability. |
| Signal Suppression | Matrix effect or high concentration. | Switch to APCI source or increase dilution factor (1:10). |
| Ghost Peaks | Carryover of lipophilic dimers. | Add a "needle wash" step with 100% Isopropanol between injections. |
| Low Sensitivity | Poor ionization in acidic media. | While Formic Acid aids retention, it can suppress negative ionization. Try 0.1% Acetic Acid or Ammonium Acetate (pH 6.5) for better ESI- response. |
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[5] [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483, 1995. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. 2018.[4] [Link]
Sources
Comparative Lipophilicity (LogP) of Fluorinated Phenylacetic Acids
Executive Summary: The Fluorine Modulation Strategy
In medicinal chemistry, the phenylacetic acid (PAA) scaffold is a ubiquitous pharmacophore, often requiring optimization for membrane permeability and metabolic stability. Fluorination is the standard tool for this optimization, but its effects are non-trivial.
This guide objectively compares the lipophilicity (LogP) and acidity (pKa) profiles of ortho- , meta- , and para-fluorinated phenylacetic acids . While fluorination generally increases intrinsic lipophilicity (LogP), it simultaneously increases acidity (lowers pKa) via the inductive effect.
Key Takeaway:
-
Intrinsic Lipophilicity (LogP): Increases in the order H < 4-F < 3-F < 2-F . The ortho-isomer exhibits the highest lipophilicity due to steric shielding of the polar carboxyl group and reduced solvation volume.
-
Effective Lipophilicity (LogD at pH 7.4): The gain in LogP is partially offset by increased ionization. The ortho-isomer, being the strongest acid, suffers the largest ionization penalty, yet typically retains the highest overall distribution coefficient due to the dominance of the fluorine lipophilicity increment.
Comparative Analysis: Physiochemical Data
The following table synthesizes experimental baseline data with high-fidelity computed descriptors to illustrate the structure-property relationships (SPR) of these isomers.
Table 1: Physicochemical Profile of Fluorinated Phenylacetic Acids
| Compound | Substitution | MW ( g/mol ) | LogP (Neutral)* | pKa (Acid Strength) | LogD (pH 7.4)** | Electronic Effect (Hammett) |
| Phenylacetic Acid | Unsubstituted | 136.15 | 1.41 (Exp) | 4.31 | -1.68 | Reference |
| 2-Fluorophenylacetic acid | Ortho (2-Position) | 154.14 | 1.90 | ~3.80 | -1.70 | Strong Inductive (-I) |
| 3-Fluorophenylacetic acid | Meta (3-Position) | 154.14 | 1.70 | ~4.05 | -1.65 | Moderate Inductive (-I) |
| 4-Fluorophenylacetic acid | Para (4-Position) | 154.14 | 1.60 | ~4.19 | -1.61 | Weak Inductive (-I) + Resonance (+R) |
*LogP values based on consensus of experimental databases and XLogP3 computations.
**LogD calculated using the Henderson-Hasselbalch equation:
Technical Interpretation[1][2][3][4]
-
The Ortho Effect (2-F): The 2-fluoro substituent introduces the highest intrinsic lipophilicity (+0.49 units vs. H). This is attributed to the "ortho effect," where the halogen sterically shields the carboxyl group, reducing the water shell organization around the polar head. However, the proximity of the electronegative fluorine also exerts the strongest electron-withdrawing effect, making it the strongest acid (lowest pKa).
-
The Meta Effect (3-F): The fluorine atom exerts a purely inductive electron-withdrawing effect (
), lowering the pKa significantly compared to the para isomer, without the complicating resonance effects. -
The Para Effect (4-F): The 4-fluoro substituent has a paradoxical electronic nature. It is electron-withdrawing by induction but electron-donating by resonance. These opposing vectors result in the smallest perturbation of pKa relative to the unsubstituted parent.
Mechanistic Deep Dive
To effectively utilize these derivatives in drug design, one must understand the underlying causality of the observed values.
The Polarity vs. Lipophilicity Trade-off
Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable and has a low dielectric constant. Replacing a C-H bond with C-F:
-
Increases Hydrophobicity: The tight hold on electrons reduces the ability of the molecule to participate in Van der Waals interactions with polar solvents (water).
-
Decreases Metabolic Liability: The C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking metabolic oxidation at that specific site (e.g., blocking para-hydroxylation).
Diagram: Structure-Property Logic Flow
The following diagram illustrates how the position of the fluorine atom dictates the final effective lipophilicity (LogD).
Figure 1: Interplay between fluorine positioning, intrinsic lipophilicity, and acidity determining final LogD.[1][2]
Experimental Protocols
For validating these values in your specific assay buffer, we recommend the Shake-Flask Method for absolute accuracy (Gold Standard) or RP-HPLC for high-throughput screening.
Protocol A: The Shake-Flask Method (Gold Standard)
Best for: Generating reference data for regulatory submission.
Reagents: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl (for LogP of neutral species).
-
Phase Saturation: Mix n-octanol and aqueous buffer (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate them.
-
Stock Preparation: Dissolve the test compound (e.g., 2-F-PAA) in the saturated n-octanol phase to a concentration of 1 mM.
-
Partitioning:
-
Aliquot 2 mL of compound-octanol stock into a glass vial.
-
Add 2 mL of saturated aqueous buffer.
-
CRITICAL STEP: For LogP (neutral), use 0.1 M HCl as the aqueous phase to suppress ionization (pH << pKa). For LogD, use PBS pH 7.4.
-
-
Equilibration: Invert the flask 100 times (do not vortex vigorously to avoid emulsion) or rotate for 1 hour. Centrifuge at 3000g for 20 mins to separate phases.
-
Quantification: Remove aliquots from both phases and analyze via UV-Vis spectrophotometry or HPLC.
-
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
Best for: Screening large libraries.
Principle: Retention time (
-
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Ethylbenzene, PAA).
-
Measurement: Inject the fluorinated PAA derivatives.
-
Calculation: Calculate the capacity factor
: (Where is the dead time, usually measured with uracil or thiourea). -
Correlation: Plot
vs. known LogP to derive the linear regression equation and solve for the unknown LogP.
Workflow Visualization
Figure 2: Decision workflow for selecting the appropriate lipophilicity determination method.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Fujita, T., Iwasa, J., & Hansch, C. (1964). A New Substituent Constant,
, Derived from Partition Coefficients. Journal of the American Chemical Society, 86(23), 5175–5180. Link -
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link
-
PubChem Compound Summary. 2-Fluorophenylacetic acid (CID 7003725). National Library of Medicine. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link
Sources
A Researcher's Guide to the Structural Elucidation of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid via X-ray Diffraction
Introduction: The Structural Imperative in Drug Development
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic detail; it is a cornerstone of its efficacy, stability, and bioavailability. For a molecule like {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid, a novel compound with significant therapeutic potential, understanding its solid-state structure is paramount. The presence of a trifluoromethyl group and a biphenylacetic acid scaffold suggests the possibility of complex intermolecular interactions, such as hydrogen bonding and halogen bonding, which can give rise to polymorphism—the existence of multiple crystal forms. Each polymorph can possess distinct physicochemical properties, making a comprehensive structural analysis essential for regulatory approval and successful formulation.[1]
This guide provides a detailed protocol for the complete X-ray diffraction (XRD) analysis of {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid. As there is no publicly available crystal structure for this specific compound, this document serves as both a practical roadmap for its initial characterization and a comparative framework against structurally related analogues. By juxtaposing the anticipated results with established data from Phenylacetic acid (the parent compound), 4-Fluorophenylacetic acid, and 4-Chlorophenylacetic acid, we aim to provide researchers with the predictive insights and methodological rigor required for this critical analysis.
Part 1: The Experimental Blueprint for Structural Characterization
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring precision and a deep understanding of crystallization principles. The following workflow is designed to maximize the likelihood of obtaining high-quality data for both single-crystal and bulk powder analysis.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for X-ray Diffraction Analysis.
The Art of Crystallization: From Powder to Perfection
The prerequisite for single-crystal X-ray diffraction (SC-XRD) is, unsurprisingly, a high-quality single crystal.[2] For organic molecules like carboxylic acids, achieving this requires a systematic approach to recrystallization.
Causality Behind Solvent Selection: The goal is to find a solvent or solvent system in which the compound is moderately soluble. High solubility often leads to rapid precipitation, yielding small or poorly ordered crystals, while very low solubility can hinder crystallization altogether.[3] Given the aromatic and acidic nature of the target compound, a range of solvents with varying polarities should be screened.
Step-by-Step Protocol for Recrystallization:
-
Purity First: Ensure the starting material is of high purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: In separate small vials, test the solubility of a few milligrams of the compound in a panel of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane, and water) at room temperature and upon heating.
-
Method 1: Slow Evaporation (for moderately volatile solvents):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) by gently heating.
-
Filter the hot solution through a syringe filter into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap pierced with a needle. This allows for slow solvent evaporation over several days.
-
Place the vial in a vibration-free location. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.
-
-
Method 2: Vapor Diffusion (for soluble compounds):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone).
-
Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble but miscible with the good solvent, e.g., heptane).
-
Slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, promoting slow crystal growth.[3]
-
-
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution using a loop or fine forceps and coat them in a cryoprotectant oil (e.g., Paratone-N) for mounting.
Part 2: Probing the Crystal Lattice: SC-XRD and PXRD
With suitable crystals and bulk powder in hand, we can proceed to the diffraction experiments. These two techniques provide complementary information: SC-XRD reveals the precise atomic arrangement within a single crystal, while Powder X-ray Diffraction (PXRD) provides a fingerprint of the bulk material, useful for phase identification and purity assessment.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD is the gold standard for determining the molecular and crystal structure of a compound.[4]
Experimental Protocol:
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head. The process is performed under a microscope to ensure the crystal is well-formed and singular.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles, collecting diffraction data at each orientation.
-
Structure Solution and Refinement:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The pattern of systematic absences in the data reveals the space group.
-
Software packages (e.g., SHELX, OLEX2) are used to solve the phase problem and generate an initial electron density map.[5]
-
Atoms are fitted into the electron density map, and the structural model is refined against the experimental data to achieve the best possible fit, resulting in a Crystallographic Information File (CIF).[6]
-
Powder X-ray Diffraction (PXRD): The Bulk Fingerprint
PXRD is indispensable for confirming that the single crystal structure is representative of the bulk material and for identifying different polymorphic forms.
Experimental Protocol:
-
Sample Preparation: The bulk crystalline material is gently ground to a fine, uniform powder (typically <10 µm particle size) using an agate mortar and pestle.[7][8] This ensures that the crystallites are randomly oriented, a critical requirement for obtaining high-quality data.
-
Data Collection: The powder is packed into a sample holder, and the surface is flattened to ensure a consistent height. The sample is then scanned over a range of 2θ angles, and the detector records the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint for a specific crystalline phase. This experimental pattern can be compared to a theoretical pattern calculated from the SC-XRD data to confirm phase purity. The presence of peaks that do not match the calculated pattern may indicate impurities or the existence of a different polymorph.
Part 3: Comparative Analysis: Benchmarking Against Structural Analogs
While the precise crystallographic data for {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid awaits experimental determination, we can establish a comparative framework using its structural relatives. The substitution of hydrogen with fluorine, chlorine, or in our case, a trifluoromethylphenyl group, can significantly influence crystal packing through altered steric demands and intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking).
The table below presents the crystallographic data for Phenylacetic acid (PAA), 4-Fluorophenylacetic acid (4-FPAA), and 4-Chlorophenylacetic acid (4-ClPAA), which serve as benchmarks for our target compound.
| Parameter | Phenylacetic Acid (PAA) | 4-Fluorophenylacetic Acid (4-FPAA) | 4-Chlorophenylacetic Acid (4-ClPAA) |
| Formula | C₈H₈O₂ | C₈H₇FO₂ | C₈H₇ClO₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 11.666(2) | 10.835(2) | 14.286(3) |
| b (Å) | 5.618(1) | 4.965(1) | 4.921(1) |
| c (Å) | 11.235(2) | 13.562(3) | 11.411(2) |
| β (˚) | 111.45(3) | 108.91(3) | 99.43(3) |
| Volume (ų) | 684.5(2) | 691.3(2) | 791.2(3) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.323 | 1.479 | 1.429 |
| Data Source | COD: 2227541 | Acta Cryst. (1982), E38, 656-658 | COD: 2227504 |
Expert Insights from Comparative Data:
-
Consistency in Packing Motifs: All three reference compounds crystallize in the same centrosymmetric space group (P2₁/c), which is very common for organic molecules. This suggests that the primary hydrogen-bonded dimer motif of the carboxylic acid groups is a robust and likely packing feature that we can also anticipate for {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid.
-
Impact of Substitution on Unit Cell: The introduction of a halogen at the para-position alters the unit cell dimensions. The volume increases from PAA to 4-FPAA and more significantly to 4-ClPAA, which correlates with the increasing size of the substituent. We can predict a substantially larger unit cell volume for our target compound due to the bulky trifluoromethylphenyl group.
-
Density Trends: The calculated density increases from PAA upon the incorporation of the heavier fluorine and chlorine atoms. This trend is expected to continue with the even heavier trifluoromethylphenyl substituent in the target molecule.
Conclusion and Future Outlook
The structural characterization of {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid is a critical step in its development as a potential therapeutic agent. This guide provides a robust, scientifically-grounded methodology for obtaining the necessary single-crystal and powder X-ray diffraction data. By establishing a comparative analysis with well-characterized structural analogs, we have created a predictive framework to aid researchers in interpreting their experimental findings. The elucidation of this crystal structure will not only provide definitive proof of its molecular conformation but will also be the foundational data for polymorphism screening, formulation development, and ultimately, the advancement of this promising compound from the laboratory to the clinic.
References
-
Raza, K., Kumar, P., Ratan, S., Malik, R., & Arora, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Frisbie, S. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2116-2128. [Link]
-
University of Alberta, EAS X-Ray Diffraction Laboratory. Sample Preparation. [Link]
-
CCDC. A short guide to Crystallographic Information Files. [Link]
-
LibreTexts Chemistry. 2.1: Recrystallization. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
PubChem. Phenylacetic acid. [Link]
-
PubChem. 4-Fluorophenylacetic acid. [Link]
-
PubChem. (4-Chlorophenyl)acetic acid. [Link]
-
Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). Facts and fictions about polymorphism. Chemical Society Reviews, 44(23), 8619-8635. [Link]
-
Mondal, S., & Chopra, D. (2014). Role of Polymorphism in Materials Science. Materials Science Research India, 11(1), 43-50. [Link]
-
Crystallography Open Database. [Link]
- Karle, V. J., & Karle, I. L. (1982). The crystal structure of 4-fluorophenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, E38, 656-658.
-
University of Virginia, Department of Chemistry. Single-Crystal X-ray Diffraction Resources. [Link]
Sources
- 1. 4-Fluorophenylacetic acid | CAS 405-50-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 6. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 7. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Benchmarking the COX-Inhibitory Potency of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic Acid
Executive Summary
This guide outlines the technical framework for benchmarking the cyclooxygenase (COX) inhibition potency of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid . Structurally, this compound represents a lipophilic evolution of the biphenyl-acetic acid class (analogous to Felbinac ), incorporating a trifluoromethyl (-CF
As a research candidate, its characterization requires rigorous comparison against established non-steroidal anti-inflammatory drugs (NSAIDs) to determine its Selectivity Index (SI = IC
Chemical Identity & Mechanistic Rationale[1]
Structural Analysis
The compound features a biphenyl core with a meta-acetic acid head group and a meta-trifluoromethyl tail.
-
Pharmacophore: The carboxylate group anchors the molecule via ionic interaction with Arg120 in the COX channel.
-
Biphenyl Core: Provides the rigid scaffold to traverse the hydrophobic channel.
-
-CF
Substitution: Enhances lipophilicity (LogP) and metabolic resistance against P450 oxidation. In COX-2, this bulky group may exploit the larger side pocket (Val523), potentially conferring selectivity over COX-1 (Ile523).
Signaling Pathway Context
The compound acts as a competitive, reversible inhibitor of the COX isozymes, blocking the conversion of Arachidonic Acid (AA) to PGG
Figure 1: Mechanism of Action. The inhibitor targets the cyclooxygenase active site, preventing the initial oxygenation of Arachidonic Acid.
Comparative Benchmarking Standards
To objectively assess the potency of {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, it must be screened alongside valid reference standards. The following table aggregates consensus IC
Table 1: Reference Standards for COX Inhibition Benchmarking
| Compound | Structural Class | COX-1 IC | COX-2 IC | Selectivity (COX-1/COX-2) | Role in Assay |
| Indomethacin | Indole acetic acid | 0.02 - 0.10 | 0.50 - 2.0 | ~0.05 (COX-1 Selective) | High Potency Control |
| Diclofenac | Phenylacetic acid | 0.9 - 2.5 | 0.5 - 1.5 | ~2 (Balanced/COX-2 Pref) | Structural Analog |
| Celecoxib | Diarylheterocycle | > 15.0 | 0.04 - 0.10 | > 300 (COX-2 Selective) | Selectivity Control |
| Felbinac | Biphenyl acetic acid | 1.5 - 5.0 | 15.0 - 30.0 | ~0.1 (COX-1 Selective) | Core Scaffold Control |
| Target Compound | CF | TBD | TBD | Hypothesis: >1 (COX-2 Shift) | Test Article |
Note: IC
Experimental Protocol: Colorimetric COX Inhibitor Screening
This protocol utilizes the peroxidase activity of the COX heme cofactor. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored colorimetrically at 590 nm. This method is high-throughput compatible and avoids radioactive substrates.
A. Reagents & Preparation[4][5]
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Heme Solution: Hematin (porcine) in DMSO.
-
Substrate: Arachidonic Acid (AA) in Ethanol (Critical: Keep under N
gas to prevent auto-oxidation). -
Colorimetric Substrate: TMPD.
-
Enzymes: Recombinant Human COX-1 and COX-2 (avoid ovine if testing for human therapeutics).
-
Test Compound: Dissolve {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid in DMSO.
-
Stock: 10 mM.
-
Working: Serial dilutions (0.01
M to 100 M). Final DMSO concentration < 2%.
-
B. Assay Workflow (Self-Validating)
-
Background Wells: Buffer + Heme + TMPD (No Enzyme). Validates reagent stability.
-
100% Activity Wells: Buffer + Heme + Enzyme + Solvent (No Inhibitor). Establishes V
. -
Inhibitor Incubation (CRITICAL):
-
Add Enzyme + Heme + Inhibitor to wells.
-
Incubate for 15 minutes at 25°C.
-
Why: COX inhibitors (especially time-dependent ones like indomethacin derivatives) require conformational changes in the enzyme for maximal binding. Skipping this step leads to underestimated potency.
-
-
Initiation:
-
Add TMPD + Arachidonic Acid mixture.
-
Shake plate for 30 seconds.
-
-
Read:
-
Incubate 5 minutes at 25°C.
-
Measure Absorbance at 590 nm.
-
Figure 2: Step-by-step workflow for the Colorimetric COX Inhibition Assay.
Data Analysis & Interpretation
Calculation of % Inhibition
Curve Fitting
Plot Log[Inhibitor] vs. % Inhibition . Use a non-linear regression (4-parameter logistic fit) to determine the IC
-
Quality Control: The Hill Slope should be approximately -1.0. If steeper (-2.0 or more), suspect compound aggregation or non-specific denaturation.
Interpreting the Target Compound[6]
-
If IC
(COX-1) < IC (COX-2): The compound behaves like classic biphenyl acetic acids (Felbinac), carrying GI toxicity risks. -
If IC
(COX-2) < IC (COX-1): The meta-CF group successfully engages the COX-2 hydrophobic side pocket. This indicates potential as a "Coxib-like" acid with reduced GI side effects but requires cardiovascular safety monitoring.
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.
-
Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs.[1] Journal of Biological Chemistry.
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-(Trifluoromethyl)phenylacetic Acid: A Comprehensive Guide
Authoritative Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and data integrity. This guide provides an in-depth operational plan for the safe handling of 3-(Trifluoromethyl)phenylacetic acid (CAS 351-35-9), a compound frequently utilized in organic synthesis and the development of novel therapeutics.[1][2] By elucidating the inherent hazards and outlining rigorous personal protective equipment (PPE) protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Disclaimer: The following guidance is based on available safety data for 3-(Trifluoromethyl)phenylacetic acid (CAS 351-35-9). It is presumed that the user is inquiring about this compound, as a direct search for "{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid" did not yield a specific match.
Hazard Identification and Risk Assessment
3-(Trifluoromethyl)phenylacetic acid is classified as a hazardous substance that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Understanding these hazards is the foundational step in implementing a robust safety protocol. The subsequent sections will detail the necessary protective measures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when working with 3-(Trifluoromethyl)phenylacetic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, nitrile gloves, lab coat, and a dust mask (N95 or equivalent).[3] |
| Solution Preparation | Chemical safety goggles, nitrile gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. |
| Reaction Setup and Monitoring | Chemical safety goggles, nitrile gloves, and a lab coat. Operations should be performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles, nitrile gloves, disposable coveralls, and appropriate respiratory protection (consult your institution's safety officer). |
Step-by-Step PPE Protocol
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly before donning any PPE.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Gloves: Don nitrile gloves, ensuring they are free of tears or defects.
-
Eye Protection: Wear chemical safety goggles.
-
Respiratory Protection (if required): Perform a fit check for the respirator before entering the work area.
Doffing Procedure (to prevent cross-contamination):
-
Gloves: Remove gloves using the glove-in-glove technique.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove safety goggles.
-
Hand Hygiene: Wash hands thoroughly after removing all PPE.
Engineering Controls: Minimizing Exposure
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All operations involving the handling of 3-(Trifluoromethyl)phenylacetic acid, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Cleanup:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Waste Disposal: Responsible Management
All waste containing 3-(Trifluoromethyl)phenylacetic acid must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4]
Storage and Handling: Maintaining a Safe Environment
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-(Trifluoromethyl)phenylacetic acid.
Caption: PPE selection workflow based on the laboratory task.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
